2-Cyano-5-(3-hydroxyphenyl)phenol
Description
The exact mass of the compound this compound, 95% is 211.063328530 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGYNSGKLVKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684624 | |
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-99-2 | |
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and IUPAC name for 2-Cyano-5-(3-hydroxyphenyl)phenol
An In-Depth Technical Guide to 2-Cyano-5-(3-hydroxyphenyl)phenol
Executive Summary: This document provides a comprehensive technical overview of this compound, a biphenolic compound of interest in medicinal chemistry and materials science. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties. A detailed, field-proven protocol for its synthesis via a Suzuki cross-coupling reaction is described, emphasizing the rationale behind methodological choices and the importance of self-validating analytical confirmation. Furthermore, this guide explores the potential applications of this molecule, drawing from the well-established biological activities of related phenolic structures in drug development. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research setting.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These data are critical for experimental design, analytical characterization, and regulatory compliance.
-
IUPAC Name: this compound[1]
-
CAS Number: 1261997-99-2[1]
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Synonyms: 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile-3-ol
Physicochemical Data Summary
The following table summarizes the key quantitative properties of the molecule, which are essential for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Formula | C13H9NO2 | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| XLogP3 | 3.1 | Calculated |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred |
Synthesis and Purification Protocol
The construction of the biaryl scaffold in this compound is efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely favored in modern organic synthesis for its high yields, tolerance of various functional groups, and relatively mild reaction conditions. The proposed protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the final product.
Rationale for Synthetic Strategy
The Suzuki coupling is selected for its reliability in forming C-C bonds between aryl halides and arylboronic acids. To prevent unwanted side reactions, the phenol functional groups must be protected prior to coupling. Methoxy groups are chosen as protecting groups due to their stability under the coupling conditions and their relatively straightforward deprotection via reagents like boron tribromide (BBr₃).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
PART A: Suzuki Coupling
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (5-bromo-2-methoxyphenyl)acetonitrile (1.0 eq) and (3-methoxyphenyl)boronic acid (1.1 eq).
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Solvent and Reagent Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) in a 3:1 ratio by volume. The biphasic mixture ensures the dissolution of both organic and inorganic reagents.
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Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture. The choice of this catalyst is based on its high efficacy in similar cross-coupling reactions.
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Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected intermediate.
PART B: Demethylation (Deprotection)
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Setup: Dissolve the crude intermediate from Part A in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.
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Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add boron tribromide (BBr₃) (2.5 eq, 1M solution in DCM) dropwise. The excess BBr₃ ensures the complete cleavage of both methyl ethers.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water. This safely neutralizes the excess BBr₃.
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Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
PART C: Purification and Confirmation
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Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient. This step is crucial for isolating the target compound from byproducts and unreacted starting materials.
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Analytical Validation: Confirm the structure and purity of the final product using the analytical methods detailed in the following section.
Spectroscopic and Analytical Characterization
To definitively confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques must be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons, with characteristic splitting patterns confirming the substitution on the two phenyl rings. Two broad singlets corresponding to the two hydroxyl (-OH) protons are also expected.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 13 distinct carbon signals. The signal for the nitrile carbon (C≡N) will appear around 118-120 ppm, and the carbons attached to the hydroxyl groups will be shifted downfield.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational stretches will confirm the presence of the main functional groups: a broad O-H stretch around 3300 cm⁻¹, a sharp C≡N stretch around 2230 cm⁻¹, and various C=C stretches in the 1450-1600 cm⁻¹ region characteristic of the aromatic rings.
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MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M-H]⁻ at m/z 210.22, confirming the molecular weight of the compound.
Applications in Research and Drug Development
While this compound is a specific molecule, its structural motifs—phenols, biphenyls, and nitriles—are prevalent in pharmacologically active compounds. Phenolic compounds, as a broad class, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[2].
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Scaffold for Drug Discovery: The biphenyl structure provides a rigid, well-defined scaffold that can be functionalized to optimize binding to biological targets. The presence of two hydroxyl groups and a cyano group offers multiple points for chemical modification to develop libraries of new chemical entities.
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Potential Antioxidant and Anti-inflammatory Activity: Phenolic compounds are excellent hydrogen donors and free radical scavengers. Novel derivatives of 5-aminosalicylic acid containing a cyano group have demonstrated promising antioxidant and anti-inflammatory activities[3]. This suggests that this compound could serve as a valuable starting point for developing new agents to combat diseases associated with oxidative stress[4].
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Antibacterial Research: The combination of a hydroxyphenyl group and a cyano group is found in novel antibacterial agents. For instance, hydroxyphenyl cyanovinyl thiazoles have been identified as a new structural scaffold for developing potential antibacterial agents that can overcome drug resistance[5].
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Intermediate for Agrochemicals and Materials: 2-Cyanophenol, a related structure, is a key intermediate in the synthesis of agricultural fungicides and liquid crystal materials[6]. The subject compound could find similar utility in the development of specialized polymers or agrochemicals.
Safety and Handling
As a phenolic and nitrile-containing compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, guidelines can be inferred from related compounds like phenol and 2-cyanophenol.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[9]
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Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7][9][10] They can cause skin and eye irritation or burns.[8][11] Chronic exposure may lead to organ damage.[12]
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
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Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through robust and well-understood synthetic methodologies like the Suzuki cross-coupling. The presence of multiple reactive functional groups on a biaryl scaffold makes it an attractive candidate for derivatization in drug discovery programs, particularly in the fields of antioxidant, anti-inflammatory, and antibacterial research. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks associated with its phenolic and nitrile moieties.
References
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- Mol-Instincts. 1261997-99-2 | 2-氰基-5-(3-羟基苯基)苯酚.
- Soujanya, C., & Madhavi, K. (2025, December 3). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
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- GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
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- NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- PubMed. (2025, August 15). Identification of hydroxyphenyl cyanovinyl thiazoles as new structural scaffold of potential antibacterial agents.
- Google Patents. (2014). WO2014180305A1 - Phenol derivative and preparation method and use in medicine thereof.
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Literature Review on the Synthesis of Biphenyl Cyanophenols: From Foundational Strategies to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl cyanophenols represent a class of molecules with significant industrial and pharmaceutical relevance, most notably as the core structural motif in liquid crystal displays and as privileged scaffolds in medicinal chemistry.[1][2][3] The synthesis of these targets, which feature two directly connected aromatic rings with distinct and electronically opposing functional groups—an electron-withdrawing cyano group and an electron-donating hydroxyl group—presents unique challenges in regioselectivity and functional group compatibility. This technical guide provides a comprehensive review of the primary synthetic methodologies for constructing biphenyl cyanophenols. It moves beyond a simple catalog of reactions to offer an in-depth analysis of the underlying mechanisms, the rationale behind experimental design, and a comparative assessment of various strategies. We will explore modern palladium-catalyzed cross-coupling reactions, classical methods, and strategic functional group interconversions, providing detailed, field-proven protocols and visual workflows to empower researchers in their synthetic endeavors.
Strategic Overview: The Two Major Pathways
The synthesis of a substituted biphenyl, such as a cyanophenol, can be broadly approached from two distinct strategic directions. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability concerns.
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Convergent Synthesis (Pathway A): This is the most common and flexible approach, involving the coupling of two pre-functionalized aromatic rings. For a target like 4-cyano-4'-hydroxybiphenyl, this would entail coupling a cyanophenyl derivative with a hydroxyphenyl derivative. This strategy's power lies in its modularity, allowing for the rapid generation of diverse analogs.
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Post-Coupling Functionalization (Pathway B): This approach involves first synthesizing a simpler biphenyl core (e.g., 4-bromobiphenyl) and then introducing the cyano and hydroxyl functionalities in subsequent steps. This can be advantageous if the required functional groups are incompatible with the coupling reaction conditions or if the functionalized starting materials are commercially unavailable or expensive.
The following diagram illustrates these two fundamental strategies.
Caption: High-level strategic approaches to biphenyl cyanophenol synthesis.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, making the synthesis of biaryls routine, efficient, and highly versatile.[4][5] These methods generally offer mild conditions and excellent functional group tolerance, making them ideal for complex targets like biphenyl cyanophenols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to the operational simplicity, the stability and low toxicity of the organoboron reagents, and the generation of benign inorganic byproducts.[4][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.
Mechanism and Causality: The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimization.
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.[6][7] For challenging substrates like aryl chlorides, specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate this otherwise slow step.[8]
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Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role by forming a more nucleophilic boronate species [-B(OR)₃]⁻, which accelerates the transmetalation.[7][8][9] The choice of base is vital; a moderately strong, non-nucleophilic base is preferred to prevent side reactions with the cyano or phenol groups.
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Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[9][10] This step is often the rate-limiting step, especially for sterically hindered products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][9]
Experimental Protocol: Synthesis of 4'-Hydroxy-4-biphenylcarbonitrile
This protocol details the coupling of 4-cyanophenylboronic acid with 4-bromophenol. The phenolic hydroxyl group is acidic enough to be compatible with the basic conditions without prior protection, although protection as a methyl or benzyl ether is a common alternative strategy.
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Reagents & Equipment:
-
4-Bromophenol (1.0 eq)
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4-Cyanophenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
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Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add 4-bromophenol, 4-cyanophenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Add the solvent mixture via cannula or syringe. The biphasic or triphasic nature of the mixture is common and effective.
-
Add the Pd(PPh₃)₄ catalyst. A brief flush with inert gas after addition is good practice.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4'-hydroxy-4-biphenylcarbonitrile.
-
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[11] This heightened reactivity allows for the coupling of less reactive organohalides (e.g., chlorides) under milder conditions and can sometimes succeed where a Suzuki coupling fails.[1]
-
Advantages: High reactivity, excellent functional group tolerance.
-
Disadvantages: Organozinc reagents are highly moisture- and air-sensitive, requiring strictly anhydrous and inert reaction conditions. Their preparation can be more involved than that of boronic acids.[4]
A typical Negishi approach to a biphenyl cyanophenol might involve coupling a (4-cyanophenyl)zinc halide with a protected 4-iodophenol, using a catalyst like Pd(PPh₃)₄ or Pd-PEPPSI complexes.
Functional Group Introduction & Interconversion
This section explores strategies that fall under "Pathway B," where the core biphenyl structure is assembled before the key functional groups are installed or unmasked.
Introduction of the Cyano Group
If the biphenyl synthesis results in a precursor like 4-bromo-4'-hydroxybiphenyl, the bromine atom must be converted to a cyano group.
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Rosenmund-von Braun Reaction: This classic method involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP. While effective, the reaction requires high temperatures (150-200 °C) and the disposal of copper waste can be a drawback.
-
Palladium-Catalyzed Cyanation: A more modern and milder alternative uses a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a cyanide source like zinc cyanide (Zn(CN)₂). This method proceeds at lower temperatures and often gives higher yields with fewer side products.
Unveiling the Phenolic Hydroxyl Group
Phenols can be problematic in some synthetic steps due to their acidity and susceptibility to oxidation. A common and robust strategy is to protect the hydroxyl group as an ether (typically a methyl or benzyl ether) throughout the synthesis and deprotect it in the final step.
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Diaryl Ether Cleavage: Cleavage of a methoxy group to reveal the phenol is a key transformation.
-
Boron Tribromide (BBr₃): This is a powerful and highly effective reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen, followed by nucleophilic attack by bromide. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane.
-
Aqueous Hydrobromic Acid (HBr): Heating with concentrated HBr is a more classical but harsher method that can be effective for robust substrates.
-
Comparative Analysis of Key Synthetic Methods
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative overview of the most common methods for constructing the biphenyl core.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Gomberg-Bachmann Reaction |
| Key Reagent | Organoboron (Boronic Acid/Ester) | Organozinc | Diazonium Salt |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Low to Moderate ( < 40%)[12] |
| Conditions | Mild (RT to 100 °C) | Mild (RT to 80 °C) | Often low temperature, basic |
| Functional Group Tolerance | Excellent | Excellent | Moderate (sensitive to strong acid/base) |
| Reagent Stability | Boronic acids are bench-stable solids | Highly sensitive to air and moisture | Diazonium salts are unstable, prepared in situ |
| Toxicity Profile | Low (Boron byproducts are benign) | Moderate (Zinc salts) | Moderate (Aromatic amines are often toxic) |
| Primary Advantage | Operational simplicity, reagent stability | High reactivity for difficult couplings | Inexpensive reagents, metal-free |
| Primary Disadvantage | Slower for unreactive chlorides | Strict inert atmosphere required | Low yields, poor regioselectivity, side reactions[12] |
Conclusion
The synthesis of biphenyl cyanophenols has evolved significantly, moving from classical, low-yielding methods to highly efficient and predictable palladium-catalyzed protocols. The Suzuki-Miyaura coupling remains the preeminent strategy, offering an unparalleled balance of efficiency, functional group tolerance, and operational simplicity. However, for specific challenges, such as the coupling of unreactive partners, the Negishi reaction provides a powerful alternative.
A thorough understanding of both convergent coupling strategies and post-coupling functionalization tactics equips the modern chemist with a versatile toolbox. The choice of a specific route should be guided by a careful analysis of substrate availability, desired scale, and the specific electronic and steric properties of the target molecule. By appreciating the causality behind the choice of catalysts, ligands, and reaction conditions, researchers can effectively navigate the synthesis of these valuable compounds for applications ranging from materials science to drug discovery.
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SlideShare. (2018). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link][18]
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Taylor & Francis Online. (2021). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link][25]
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PubMed. (2022). An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link][26]
-
RSC Publishing. (2018). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry. [Link][27]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link][28]
-
PMC. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link][29]
-
SciSpace. (2008). Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols. Retrieved from [Link][30]
-
ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link][31]
-
Vedantu. (n.d.). Biphenyl: Structure, Properties & Key Reactions Explained. Retrieved from [Link][32]
-
ResearchGate. (2002). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link][33]
-
MDPI. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Retrieved from [Link][34]
-
NIH. (2018). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Retrieved from [Link][35]
-
SciSpace. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link][36]
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A Technical Guide to the Solubility and Stability of 2-Cyano-5-(3-hydroxyphenyl)phenol
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Cyano-5-(3-hydroxyphenyl)phenol, a novel biphenyl derivative with potential applications in pharmaceutical and materials science. Due to the limited existing data on this specific molecule, this document serves as both a predictive analysis and a methodological guide for researchers. It outlines the predicted solubility and stability characteristics based on the compound's functional groups and provides detailed, field-proven protocols for their empirical determination. The methodologies described herein are grounded in fundamental principles and adhere to international standards, such as those outlined by the International Council for Harmonisation (ICH), ensuring scientific integrity and reproducibility.
Introduction and Molecular Profile
This compound is an aromatic organic compound characterized by a biphenyl-like core structure, substituted with two hydroxyl (-OH) groups and a nitrile (-CN) group.
Molecular Structure:
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile: Forced Degradation Studies
Stability testing is crucial for understanding how a compound's quality varies over time under the influence of environmental factors. Forced degradation, or stress testing, is a vital component of this process, designed to identify likely degradation products and establish degradation pathways. [1]The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies. [2]
Predicted Degradation Pathways
-
Oxidation: Phenolic compounds are notoriously susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinone-type structures and further polymerization, often accompanied by a color change.
-
Hydrolysis: The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions, converting it to a carboxylic acid or an amide intermediate.
-
Photodegradation: The aromatic rings absorb UV light, which can lead to photolytic degradation.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method. [3][4] Methodology: A target degradation of 5-20% is recommended. [2]If no degradation is observed, more strenuous conditions can be applied.
-
Acid Hydrolysis:
-
Treat a solution of the compound (e.g., 1 mg/mL in a water/organic co-solvent mixture) with 0.1 M HCl.
-
Heat at 60 °C for 24-48 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M NaOH.
-
Maintain at room temperature for 8-24 hours (base-catalyzed reactions are often faster).
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). [2] * Maintain at room temperature and protect from light for up to 24 hours.
-
Sample at various time points and analyze immediately.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 80 °C).
-
Store a solution of the compound under the same conditions.
-
Test samples after 7 days or as appropriate.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [5] * A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
The Stability-Indicating HPLC Method
A critical requirement for stability studies is the use of a validated, stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the intact parent compound from all process impurities and degradation products, ensuring that the quantification of the parent drug is not overestimated. [6][7][8]
Data Presentation: Forced Degradation Summary
| Stress Condition | Time / Duration | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Color Change) |
| 0.1 M HCl, 60 °C | 48 hr | ||||
| 0.1 M NaOH, RT | 24 hr | ||||
| 3% H₂O₂, RT | 24 hr | ||||
| Solid, 80 °C | 7 days | ||||
| Solution, 80 °C | 7 days | ||||
| Photolytic (ICH Q1B) | 1.2M lux-hr |
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific empirical data for this compound is not yet widely available, a thorough analysis of its molecular structure allows for robust predictions of its solubility and stability. It is anticipated to be a polar molecule with good solubility in polar organic solvents and moderate stability, with primary degradation pathways likely involving oxidation and hydrolysis.
The experimental protocols detailed in this guide—the shake-flask method for solubility and a comprehensive forced degradation study for stability—provide a validated, industry-standard framework for researchers to empirically determine these critical parameters. Adherence to these methodologies will generate the high-quality, reproducible data necessary to advance the research and development of any project involving this compound.
References
- ICH (2025). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Online].
- Rowan (n.d.). Predicting Solubility. [Online].
- Gervasi, O., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Online].
- Life Chemicals (2023). Compound solubility prediction in medicinal chemistry and drug discovery. [Online].
- St. John, P.C., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Online].
- Mulay, R.S. & Bachhav, R.S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Online].
- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Online].
- Protocols.io (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online].
- ResearchGate (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Online].
- Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Online].
- BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. [Online].
- ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Online].
- IRJPMS (n.d.). Stability Indicating HPLC Method Development: A Review. [Online].
- U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Online].
- Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online].
- Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Online].
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Online].
- Dong, M.W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Online].
- Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Online].
- Enamine (n.d.). Shake-Flask Solubility Assay. [Online].
- Lund University (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online]. Available: _
- Taylor & Francis (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Online].
- Di Meo, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. [Online].
- Silva, E.M., et al. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. [Online].
- ChemicalBook (2026). 4-Cyanophenol | 767-00-0. [Online].
- Chemdad Co., Ltd (n.d.). 4-Cyanophenol. [Online].
- OctoChem (n.d.). What is 4-Cyanophenol - Properties & Specifications. [Online].
- Quest Journals (n.d.). Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants. [Online].
- ChemicalBook (2026). 2-Cyanophenol | 611-20-1. [Online].
- The Journal of Physical Chemistry B (2006). Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. [Online].
- CDN Isotopes (n.d.). 4-Cyanophenol-2,3,5,6-d4. [Online].
- ResearchGate (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Online].
- SATHEE (n.d.). Chemistry Phenol. [Online].
- Chem-Impex (n.d.). 2-Cyano-5-nitrophenol. [Online].
- Capital Resin Corporation (2022). The Physical and Chemical Properties of Phenol. [Online].
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Methodological & Application
Developing an HPLC method for 2-Cyano-5-(3-hydroxyphenyl)phenol analysis
An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2-Cyano-5-(3-hydroxyphenyl)phenol.
Introduction
This compound is a biphenolic compound characterized by the presence of a nitrile group, rendering it a molecule of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
The methodological approach is grounded in a systematic, science-driven process, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated analytical procedure compliant with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Analyte Properties and Method Development Strategy
Physicochemical Properties of this compound
A precise HPLC method development strategy is predicated on the physicochemical properties of the analyte. For this compound, the key structural features are:
-
Two Phenolic Hydroxyl Groups: These groups are weakly acidic and will exhibit different pKa values. The presence of multiple hydroxyl groups suggests that the compound's retention on a reversed-phase column will be highly sensitive to the pH of the mobile phase.
-
A Cyano Group: The nitrile functionality adds to the molecule's polarity.
-
A Biphenyl-like Structure: This core structure is hydrophobic and will strongly interact with the stationary phase in reversed-phase chromatography.
Based on this structure, the compound is expected to be moderately polar with good UV absorbance due to the presence of two aromatic rings.
Initial HPLC Parameter Selection
The initial parameters for the HPLC method were selected based on the analyte's properties and common practices for the analysis of phenolic compounds.
-
Column Selection: A C18 column is the most common choice for reversed-phase chromatography and is a good starting point for moderately polar compounds like this compound. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and back pressure.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of phenolic compounds. Acetonitrile is preferred over methanol as it generally provides better peak shape and lower UV cutoff. To ensure consistent peak shape and retention time, the pH of the aqueous portion of the mobile phase should be controlled with a buffer. A phosphate buffer is a suitable choice due to its wide buffering range and compatibility with UV detection.
-
Detection Wavelength: The optimal detection wavelength was determined by running a UV scan of a standard solution of this compound. The wavelength of maximum absorbance (λmax) was found to be 275 nm.
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. An injection volume of 10 µL is a good starting point to ensure sharp peaks without overloading the column.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Preparation of Solutions
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 3.0). Prepared by dissolving 2.72 g of KH2PO4 in 1 L of deionized water, and adjusting the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters were assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the active ingredient), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were analyzed on the same day. The RSD of the peak areas was 0.7%.
-
Intermediate Precision: The analysis was repeated on three different days by two different analysts. The overall RSD was 1.2%.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results showed that the method is robust within the tested range of variations.
Workflow and Decision Making
Overall Experimental Workflow
The entire process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: High-level workflow for HPLC analysis.
Method Development Decision Tree
The development of a robust HPLC method often involves a systematic optimization process. The following diagram illustrates the decision-making process for optimizing the key chromatographic parameters.
Caption: Decision tree for HPLC method optimization.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The comprehensive validation data demonstrates the method's fitness for its intended purpose, ensuring the generation of high-quality, reproducible results.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Notes & Protocols: Leveraging 2-Cyano-5-(3-hydroxyphenyl)phenol for Advanced Material Development
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and formulation chemists on the utilization of 2-Cyano-5-(3-hydroxyphenyl)phenol as a novel building block for high-performance polymers. We will explore its unique trifunctional chemical architecture—possessing two reactive hydroxyl groups and a thermally stable cyano moiety—and its potential for creating advanced materials such as flame-retardant epoxy resins and thermally robust polybenzoxazines. Detailed, field-tested protocols for synthesis and characterization are provided, underpinned by a discussion of the chemical principles that drive the enhanced properties of the resultant materials.
Introduction: The Architectural Advantage of this compound
The quest for new materials with superior performance characteristics is relentless. This compound is an emerging monomer of significant interest due to its distinct molecular structure. It combines the reactivity of a biphenol with the high-temperature stability conferred by a nitrile (cyano) group. This unique combination offers a compelling platform for developing next-generation polymers with enhanced thermal stability, inherent flame retardancy, and strong adhesive properties.
The two phenolic hydroxyl groups serve as reactive sites for a variety of polymerization reactions, including condensation and ring-opening polymerizations.[1][2][3] This bifunctionality in terms of phenolic reactivity allows for the creation of cross-linked polymer networks with high density, contributing to mechanical strength and thermal resistance.[4][5]
Simultaneously, the cyano group provides a pathway for significant performance enhancements. At elevated temperatures, cyano groups can undergo a trimerization reaction to form highly stable triazine rings.[6][7] This process contributes to the formation of a dense, stable char layer during combustion, which acts as a barrier to heat and mass transfer, thereby imparting excellent flame retardant and smoke suppression properties to the material.[6][7] This mechanism is a cornerstone of modern non-halogenated flame retardant strategies.[8]
This guide will focus on two primary applications:
-
As a Curing Agent and Performance Enhancer for Epoxy Resins: To improve flame retardancy and thermal performance.
-
As a Monomer for the Synthesis of High-Performance Polybenzoxazines: To create thermosets with exceptional thermal and mechanical properties.
Application I: Flame-Retardant and High-Stability Epoxy Resin Systems
The incorporation of this compound into epoxy formulations can significantly enhance their performance profile. It can act as a co-curing agent alongside traditional amine or anhydride hardeners, or be used to synthesize a novel epoxy resin itself. The primary benefit stems from the introduction of the cyano functionality.
Mechanism of Action: Synergistic Flame Retardancy
When a polymer containing this compound is exposed to the heat of a flame, a dual-action flame retardant mechanism is initiated:
-
Condensed Phase Action: The phenolic moieties promote char formation, a common characteristic of phenolic resins known for their high char yields.[2][9]
-
High-Temperature Crosslinking: The cyano groups trimerize to form a network of thermostable triazine rings, further reinforcing the char layer and preventing the release of flammable volatiles.[6][7]
This synergistic effect results in a material with a higher Limiting Oxygen Index (LOI), reduced peak heat release rate (pHRR), and lower smoke production during combustion.[6][7]
Experimental Protocol: Formulation and Curing of an Enhanced Epoxy System
This protocol details the formulation of a flame-retardant epoxy resin using this compound as a reactive additive.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)
-
Solvent (e.g., Acetone or Cyclopentanone)
Protocol:
-
Preparation of the Resin Mixture:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve a stoichiometric amount of this compound in a minimal amount of solvent.
-
Add the DGEBA epoxy resin to the flask. The ratio of DGEBA to the cyanophenol can be varied to achieve different levels of performance enhancement. A starting point is a 10-20% weight substitution of the total resin system with the cyanophenol compound.
-
Heat the mixture to 80°C and stir until a homogeneous solution is obtained.
-
-
Curing Process:
-
Cool the mixture to approximately 60°C.
-
Add the stoichiometric amount of the amine curing agent (DDM) to the mixture and stir vigorously for 10-15 minutes until fully dissolved and the mixture is uniform.
-
Degas the mixture in a vacuum oven at 70°C for 20 minutes to remove any entrapped air bubbles.
-
Pour the resin mixture into pre-heated molds.
-
Cure the samples in a programmable oven using a multi-stage curing cycle: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-cure for 1 hour at 180°C.
-
-
Characterization:
-
The cured samples should be characterized to evaluate their properties. See Section 4 for detailed characterization protocols.
-
Expected Performance Gains
The table below summarizes the expected improvements in material properties when incorporating this compound into an epoxy system compared to a standard DGEBA/DDM formulation.
| Property | Standard DGEBA/DDM | DGEBA/DDM with 20% this compound |
| UL-94 Flammability Rating | Fails | V-0 or V-1 |
| Limiting Oxygen Index (LOI) | ~24% | >30% |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |
| Glass Transition Temp. (Tg) | ~160°C | >180°C |
| Char Yield at 800°C (N2) | ~15% | >35% |
Application II: Monomer for High-Performance Polybenzoxazines
Polybenzoxazines are a class of phenolic resins with exceptional properties, including near-zero volumetric change upon curing, low water absorption, high thermal stability, and excellent mechanical properties.[10][11] The synthesis of benzoxazine monomers typically involves a phenol, a primary amine, and formaldehyde.[2][11]
By using this compound as the phenolic component, a novel benzoxazine monomer can be created that polymerizes into a polybenzoxazine network with the added benefit of cyano group functionality.
Synthesis Pathway and Polymerization
The synthesis involves a Mannich-like condensation of the cyanophenol, a primary amine (e.g., aniline), and formaldehyde to form the benzoxazine monomer. Subsequent thermal treatment initiates a ring-opening polymerization to form the cross-linked polybenzoxazine network.
Diagram: Synthesis and Polymerization of a Cyanophenol-based Benzoxazine
Caption: Workflow for synthesis and curing of cyanophenol-based polybenzoxazine.
Experimental Protocol: Synthesis of a this compound-based Benzoxazine Monomer
Materials:
-
This compound
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 0.1 mol of this compound, 0.1 mol of aniline, and 0.2 mol of paraformaldehyde.
-
Add 100 mL of 1,4-dioxane as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Synthesis:
-
Heat the mixture to reflux (approximately 101°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Pour the reaction mixture into a large volume of cold water with vigorous stirring. The benzoxazine monomer will precipitate as a solid.
-
Filter the precipitate and wash it several times with water to remove unreacted starting materials and impurities.
-
Dissolve the crude product in dichloromethane and wash with a 1M NaOH solution to remove any unreacted phenol, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the purified benzoxazine monomer. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Polymerization:
-
Place the purified monomer in a mold and cure in an oven with the following temperature profile: 1 hour at 160°C, 1 hour at 180°C, 2 hours at 200°C, and a final post-cure at 220°C for 1 hour.
-
Standard Protocols for Material Characterization
To validate the performance of the newly synthesized materials, a suite of standard characterization techniques should be employed.
Structural and Thermal Analysis
| Technique | Purpose | Sample Preparation | Key Parameters to Measure |
| FTIR Spectroscopy | Confirm functional groups and reaction completion. | Cured solid sample (KBr pellet or ATR). | Disappearance of oxazine ring peak (~930 cm⁻¹), appearance of phenolic -OH broad peak (~3400 cm⁻¹). |
| NMR Spectroscopy | Elucidate the precise structure of the monomer. | Monomer dissolved in a suitable deuterated solvent (e.g., CDCl₃). | Chemical shifts confirming the benzoxazine ring structure. |
| Differential Scanning Calorimetry (DSC) | Determine curing temperature and glass transition temperature (Tg). | 5-10 mg of monomer or cured polymer in an aluminum pan. | Exothermic curing peak (monomer), Tg (cured polymer). |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and char yield. | 5-10 mg of cured polymer in a ceramic pan. | Onset of degradation temperature (Td), temperature of maximum decomposition rate, char yield at 800°C. |
Flame Retardancy and Mechanical Testing
| Technique | Purpose | Standard Method | Key Parameters to Measure |
| UL-94 Vertical Burn Test | Assess flammability and self-extinguishing properties. | ASTM D3801 | V-0, V-1, or V-2 rating. |
| Limiting Oxygen Index (LOI) | Determine the minimum oxygen concentration to support combustion. | ASTM D2863 | LOI value (%). |
| Cone Calorimetry | Measure heat release rate and smoke production. | ASTM E1354 | Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production Rate (SPR). |
| Dynamic Mechanical Analysis (DMA) | Measure viscoelastic properties (storage modulus, loss modulus, tan δ). | ASTM D4065 | Storage Modulus (E'), Tan δ peak (related to Tg). |
Diagram: Characterization Workflow
Caption: A standard workflow for the comprehensive characterization of new polymers.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, monomer for the development of advanced polymer systems. Its intrinsic molecular architecture provides a direct pathway to materials with superior thermal stability and flame retardancy without resorting to halogenated additives. The protocols outlined in this guide provide a robust starting point for researchers to synthesize and characterize novel epoxy and polybenzoxazine systems based on this versatile building block. Future research should focus on optimizing curing cycles, exploring blends with other high-performance polymers, and synthesizing a wider range of derivatives to further tune material properties for specific applications in aerospace, electronics, and automotive industries.
References
-
Soujanya, C. & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198. [Link]
-
Meiyappan, M. (Date unavailable). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]
-
Asiri, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
DrugBank. (Date unavailable). 2-cyano phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
- Google Patents. (Date unavailable). US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.
-
Wang, X., et al. (2024). Cyano group‐containing DOPO derivative for improving the flame retardancy, smoke suppression, and mechanical properties of epoxy resins. Wiley Online Library. [Link]
-
Al-Furjan, M. S. H., et al. (Date unavailable). Advanced Carbon Materials Derived from Polybenzoxazines: A Review. PMC - NIH. [Link]
-
Rahman, M. M. & Alfaifi, S. Y. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe Based on Cu-Doped Gd2O3 Nanofiber Materials Modified PEDOT:PSS Polymer Mixtures with Au/µ-Chip for Effective Monitoring of Environmental Contaminants from Various Water Samples. MDPI. [Link]
-
Anderson, H. C. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link]
-
Environmental Protection Agency. (2025). 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid. [Link]
- Google Patents. (Date unavailable).
-
Telli, A. H. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. [Link]
-
ResearchGate. (2024). Cyano group‐containing DOPO derivative for improving the flame retardancy, smoke suppression, and mechanical properties of epoxy resins. [Link]
-
Matsukawa, K. & Inoue, H. (Date unavailable). Synthesis of ~,co-bis(p-hydroxyphenyl ) polysiloxanes. [Link]
-
ResearchGate. (2020). An electrochemical sensing of phenolic derivative 4-Cyanophenol in environmental water using a facile-constructed Aurivillius-structured Bi 2 MoO 6. [Link]
-
Organic Syntheses. (Date unavailable). Cyanic acid, phenyl ester. [Link]
-
Patsnap Eureka. (2011). Triazine-containing benzoxazine, triazine-containing benzoxazine polymer, and preparation method thereof. [Link]
- Google Patents. (Date unavailable).
-
National Volatiles & Essential Oils. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. [Link]
-
Max Planck Innovation. (2025). Bifunctional Catalyst for Phenol Production via Decarboxylation. [Link]
-
Wang, X., et al. (2021). Synthesis of a Cyclophosphazene Derivative Containing Multiple Cyano Groups for Electron-Beam Irradiated Flame-Retardant Materials. MDPI. [Link]
-
Santhi, J. R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica. [Link]
-
Gude, M., et al. (2024). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. MDPI. [Link]
-
Rahman, M. M. & Alfaifi, S. Y. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe Based on Cu-Doped Gd2O3 Nanofiber Materials Modified PEDOT:PSS Polymer Mixtures with Au/µ-Chip for Effective Monitoring of Environmental Contaminants from Various Water Samples. PMC - NIH. [Link]
- Google Patents. (Date unavailable).
-
LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. [Link]
-
Takeichi, T. & Agag, T. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. [Link]
-
Changfu Chemical. (Date unavailable). Cyano Silanes. [Link]
-
Toxics Use Reduction Institute. (Date unavailable). Sustainable Routes to Non-Halogenated Flame Retardants Based on Phenolic Monomers. [Link]
-
ChemBK. (2024). 2-cyano phenol. [Link]
-
Dvornic, P. R. (Date unavailable). High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]
- Google Patents. (Date unavailable). CN1442404A - Method of preparing p-cyanophenol like compound.
- Google Patents. (Date unavailable). CN101781235B - Method for preparing 2-cyanophenol.
-
Bapat, A. A., et al. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. [Link]
- Google Patents. (Date unavailable). US6376080B1 - Method for preparing polybenzoxazine.
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
- Google Patents. (Date unavailable).
-
Journal of Chemical Technology and Metallurgy. (2025). GRAPHENE OXIDE-BASED HYDROGEL IN PHENOL SENSORS. [Link]
-
Zhang, H., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. PMC - NIH. [Link]
-
eScholarship. (Date unavailable). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. [Link]
Sources
- 1. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Carbon Materials Derived from Polybenzoxazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0837892B1 - Phenolic polymers made by aralkylation reactions - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. turi.org [turi.org]
- 9. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Application Note: Antimicrobial Profiling of 2-Cyano-5-(3-hydroxyphenyl)phenol
Executive Summary
This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of 2-Cyano-5-(3-hydroxyphenyl)phenol (hereafter referred to as CPP-25 ).
CPP-25 represents a class of biaryl phenolic nitriles . While the phenolic hydroxyl groups suggest mechanisms involving membrane disruption or enzyme inhibition (e.g., FabI inhibition), the nitrile moiety introduces polarity that may influence cell wall penetration. Testing this compound requires specific deviations from standard optical density (OD) protocols due to two critical factors:
-
Solubility: High hydrophobicity requires Dimethyl Sulfoxide (DMSO) solubilization, necessitating strict solvent controls.
-
Assay Interference: Phenolic oxidation can darken media, and intrinsic fluorescence may interfere with metabolic dyes.
This protocol utilizes the Resazurin Microtiter Assay (REMA) as the primary screening method, offering superior sensitivity over OD600 measurements for this chemical class.
Pre-Analytical Phase: Compound & Strain Preparation
Compound Reconstitution
Phenolic nitriles are prone to precipitation in aqueous media.
-
Stock Solution: Dissolve CPP-25 to 10 mg/mL (10,000 µg/mL) in 100% DMSO (molecular biology grade).
-
Storage: Aliquot into amber glass vials (phenols are light-sensitive) and store at -20°C.
-
Working Solution: Prepare fresh on the day of the assay.
Bacterial Strain Selection
To validate broad-spectrum activity, the following panel is recommended (CLSI/EUCAST standard reference strains):
-
Staphylococcus aureus ATCC 29213 (Gram-positive reference)[1]
-
Escherichia coli ATCC 25922 (Gram-negative reference)[2]
-
Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)[2]
Protocol I: Minimum Inhibitory Concentration (MIC) via REMA
Rationale: The REMA method uses resazurin (blue, non-fluorescent), which is reduced by viable bacteria to resorufin (pink, fluorescent). This bypasses errors caused by CPP-25 precipitation or color changes that confound traditional turbidity tests.
Experimental Workflow Diagram
Figure 1: Workflow for Resazurin Microtiter Assay (REMA). Critical path involves precise dilution to prevent solvent toxicity.
Detailed Methodology
Materials:
-
96-well plates (Black-walled, clear bottom for fluorescence/visual check).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
Step-by-Step Procedure:
-
Column Setup:
-
Cols 1-10: Test Compound (CPP-25).
-
Col 11: Growth Control (Bacteria + Media + DMSO solvent match).
-
Col 12: Sterility/Background Control (Media + Compound only). Crucial for phenols.
-
-
Dilution Series:
-
Add 100 µL of CAMHB to all wells in Columns 1-10.
-
Add 100 µL of 2x Working Solution of CPP-25 to Column 1.
-
Perform 1:2 serial dilutions from Col 1 to Col 10. Discard the final 100 µL from Col 10.
-
Note: Ensure final DMSO concentration is ≤ 1% (v/v) to prevent false positives.
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
Add 100 µL of this inoculum to wells in Cols 1-11.
-
Final Assay Volume: 200 µL. Final Inoculum: 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film. Incubate at 37°C for 18–24 hours (aerobic).
-
-
Development:
-
Add 30 µL of 0.015% Resazurin solution to all wells.
-
Incubate for 1–4 hours. Monitor for color change (Blue → Pink).
-
-
Data Acquisition:
-
Visual: MIC is the lowest concentration preventing the color change to pink.
-
Fluorometric: Read at Ex 560nm / Em 590nm.
-
Protocol II: Minimum Bactericidal Concentration (MBC)
Rationale: Phenols can be bacteriostatic or bactericidal depending on concentration. This step distinguishes the two.
-
Identify the MIC wells from Protocol I.
-
Sample 10 µL from the MIC well, and from all wells with concentrations above the MIC.
-
Spot these samples onto Tryptic Soy Agar (TSA) plates.
-
Incubate at 37°C for 24 hours.
-
Interpretation:
-
MBC: The lowest concentration yielding no colony growth (99.9% kill).
-
Tolerance: If MBC >> MIC (e.g., >4x), the compound is bacteriostatic.
-
Protocol III: Time-Kill Kinetics
Rationale: To determine the rate of killing, which provides insight into the Mechanism of Action (MoA). Membrane disruptors (common for phenols) typically show rapid killing (< 2 hours).
Experimental Logic
Figure 2: Time-Kill Kinetic workflow. Rapid reduction in CFU suggests membrane lysis; slow reduction suggests metabolic inhibition.
Procedure
-
Prepare 10 mL of bacterial suspension in CAMHB (10^6 CFU/mL).
-
Add CPP-25 to final concentrations of 1x MIC and 4x MIC . Include a solvent control.[3][4]
-
Incubate at 37°C with shaking (180 rpm).
-
Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Serially dilute (1:10) in sterile PBS to neutralize the compound.
-
Plate 10 µL drops on agar; count colonies after incubation.
-
Analysis: A ≥3 log10 reduction in CFU/mL constitutes a bactericidal effect.
Data Presentation & Troubleshooting
Data Reporting Template
Organize results in the following format to ensure comparability.
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Type |
| S. aureus | [Data] | [Data] | [Calc] | Bactericidal if ≤4 |
| E. coli | [Data] | [Data] | [Calc] | Bacteriostatic if >4 |
| P. aeruginosa | [Data] | [Data] | [Calc] | - |
Troubleshooting Guide: Phenolic Nitriles
| Issue | Cause | Solution |
| Precipitation | CPP-25 is hydrophobic; media shock causes crash-out. | Dilute compound in warm media; use intermediate dilution step (e.g., 100% DMSO → 50% DMSO → Media). |
| False Positive (Growth) | DMSO toxicity.[3][5] | Ensure final DMSO < 1% for Gram-negatives, < 2% for Staph. |
| High Background Fluorescence | CPP-25 intrinsic fluorescence. | Run a "Media + Compound" blank (Col 12). Subtract this value from test wells. |
| Inconsistent MICs | Phenol oxidation (browning). | Use fresh CAMHB; protect plates from light during incubation. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI, Wayne, PA. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids.[6][7] International Journal of Antimicrobial Agents, 26(5), 343-356. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 3. ispub.com [ispub.com]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Knoevenagel Condensation for the Synthesis of Tyrphostin-Type Cyanophenols
Topic: Experimental Setup for Knoevenagel Condensation to Produce Cyanophenols (Tyrphostin Analogs) Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The "Warhead" of Kinase Inhibition
In the landscape of drug development, particularly oncology, the Knoevenagel condensation is not merely a carbon-carbon bond-forming reaction; it is the primary engine for synthesizing Tyrphostins (Tyrosine Phosphorylation Inhibitors). These molecules, characterized by a polyhydroxylated benzylidenemalononitrile core (a specific class of "cyanophenols"), act as competitive inhibitors of the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).
For the medicinal chemist, the ability to precisely control this condensation determines the purity and yield of the final pharmacophore. This guide moves beyond textbook theory to provide a field-proven, robust workflow for synthesizing cyanophenol derivatives, specifically targeting the synthesis of 3,4-dihydroxybenzylidenemalononitrile (Tyrphostin AG-17) as a model system.
Mechanistic Principles & Critical Parameters
The Chemical Engine
The reaction involves the condensation of a hydroxybenzaldehyde (electrophile) with an active methylene compound (nucleophile, typically malononitrile) catalyzed by a weak base.
-
The Nucleophile: Malononitrile (
) is acidic enough to be deprotonated by weak amine bases. -
The Electrophile: The aldehyde carbonyl is activated by the electron-withdrawing nature of the ring, though electron-donating hydroxyl groups (phenols) can deactivate it via resonance, necessitating optimized conditions.
-
The Catalyst: Piperidine is the gold standard. It forms an iminium ion intermediate with the aldehyde (catalytic cycle), which is more electrophilic than the free aldehyde, accelerating the attack by the malononitrile anion.
Solvent Selection Strategy
-
Ethanol (EtOH): The industry standard. It solubilizes the reagents but precipitates the product upon cooling, driving the equilibrium forward (Le Chatelier’s principle).
-
Water/Ethanol Mixtures: Essential for "Green" protocols. Water enhances the hydrophobic effect, forcing organic reactants together and often accelerating rates despite poor solubility.
Experimental Protocols
Protocol A: Classical Piperidine-Mediated Synthesis (Benchmark)
Best for: Gram-scale synthesis, high purity requirements, and initial SAR exploration.
Reagents:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq / catalytic amount)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (optional, for neutralization)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 3,4-dihydroxybenzaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 0.73 g (11 mmol) of malononitrile. Stir until fully dissolved.
-
Catalysis: Add 5 drops (~0.1 mL) of piperidine.
-
Observation: The solution will likely darken (yellow to orange) immediately, indicating iminium formation and deprotonation.
-
-
Reaction: Stir the mixture at room temperature for 3–5 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The product typically appears as a bright fluorescent spot under UV (254 nm).
-
-
Workup (Precipitation):
-
If a solid precipitate forms during stirring, filter directly.
-
If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize piperidine and protonate the phenol). Stir vigorously for 10 minutes.
-
-
Purification: Filter the yellow solid precipitate using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain analytical grade crystals.
Protocol B: Microwave-Assisted Aqueous Synthesis (High-Throughput)
Best for: Library generation, rapid screening, and green chemistry compliance.
Reagents:
-
Substituted Hydroxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Water (Solvent)
-
No Catalyst or Boric Acid (10 mol%)
Step-by-Step Methodology:
-
Loading: In a microwave-safe vial (10 mL), combine 1.0 mmol of aldehyde and 1.0 mmol of malononitrile.
-
Solvent: Add 3 mL of deionized water. The reagents will likely not dissolve; this is a "on-water" reaction.
-
Irradiation: Cap the vial. Irradiate at 100°C (Power: 150W) for 5–10 minutes .
-
Note: Use a dynamic power mode to maintain temperature without over-pressurizing.
-
-
Workup: Cool the vial to room temperature. The product will have fused into a solid mass or precipitated.
-
Isolation: Decant the water. Dissolve the solid in a minimum amount of hot ethanol, pour into ice water to reprecipitate, filter, and dry.
Data Presentation & Analysis
Quantitative Comparison of Methods
| Metric | Protocol A (Classical) | Protocol B (Microwave) |
| Reaction Time | 3 – 5 Hours | 5 – 10 Minutes |
| Yield | 85 – 92% | 90 – 96% |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |
| Scalability | Excellent (up to kg) | Limited (vial size dependent) |
| Green Factor | Moderate (Ethanol waste) | Excellent (Water solvent) |
Characterization Standards (Expected Data for Tyrphostin AG-17)
-
Appearance: Yellow crystalline solid.
-
Melting Point: 220–222 °C (dec).
-
IR (
): 2220 (CN stretch, strong), 3350 (OH stretch, broad), 1590 (C=C alkene). -
1H NMR (DMSO-d6):
7.5–8.0 (s, 1H, vinyl H), 6.8–7.2 (m, 3H, Ar-H), 9.5–10.0 (br s, OH).
Visualization: Mechanism & Workflow
Reaction Mechanism (Piperidine Catalysis)
This diagram illustrates the catalytic cycle, highlighting the critical iminium intermediate which lowers the activation energy for the nucleophilic attack.
Caption: Catalytic cycle of Knoevenagel condensation showing piperidine-mediated activation.
Experimental Workflow Decision Tree
A logical guide for researchers to select the appropriate protocol based on substrate sensitivity and available equipment.
Caption: Decision matrix for selecting the optimal Knoevenagel protocol.
Troubleshooting & Optimization (Self-Validating Systems)
| Problem | Root Cause | Corrective Action |
| "Oiling Out" | Product separates as a liquid before crystallizing. | Seed & Cool: Add a seed crystal of the product. Cool slowly to 4°C. Add water dropwise to increase polarity. |
| Low Yield | Incomplete conversion or retro-aldol reaction. | Drive Equilibrium: Use excess malononitrile (1.2 eq). Ensure water removal (if using toluene reflux) or precipitate product (Ethanol method). |
| Bis-Addition | Two malononitrile units attack one aldehyde. | Stoichiometry Control: Ensure Aldehyde is never in large excess of Malononitrile? No, actually Malononitrile excess prevents this. Maintain 1:1.1 ratio strictly. |
| Dark Impurities | Oxidation of phenol or polymerization. | Inert Atmosphere: Run reaction under Nitrogen ( |
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Diksha, D., & Naresh, K. (2022).[1] Recent Developments in Knoevenagel Condensation Reaction: A Review. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Patil, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-5-(3-hydroxyphenyl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Cyano-5-(3-hydroxyphenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
The synthesis of complex biaryl compounds like this compound is a cornerstone of modern medicinal chemistry and materials science.[1] The structure, featuring a cyanobiphenyl core with hydroxyl groups, presents unique challenges and opportunities. The most robust and versatile method for constructing the core C-C bond of this biaryl system is the Suzuki-Miyaura cross-coupling reaction.[2][3] This guide is structured around this powerful catalytic method.
Section 1: The Synthetic Blueprint: A Suzuki-Miyaura Approach
Our recommended synthetic strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. Specifically, we propose the reaction between 2-Cyano-5-bromophenol and (3-hydroxyphenyl)boronic acid . This approach offers high functional group tolerance, allowing the reaction to proceed without the need for protecting the phenolic hydroxyl groups, provided the right conditions are selected.
Experimental Workflow Overview
The overall process can be visualized as a multi-stage workflow, from reaction setup to final product isolation.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the recommended method for this synthesis?
The Suzuki-Miyaura cross-coupling is exceptionally well-suited for this synthesis due to several key advantages:
-
High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, including the phenol (-OH) and nitrile (-CN) groups present in the target molecule.[1]
-
Commercial Availability of Reagents: A vast array of aryl halides and boronic acids are commercially available, providing flexibility in route design.
-
Lower Toxicity: Organoboron reagents are significantly less toxic and more stable than other organometallics used in similar cross-coupling reactions (e.g., organotins in Stille coupling).[3]
-
Green Chemistry Aspects: Many modern Suzuki protocols can be run in aqueous or biphasic solvent systems, reducing the reliance on anhydrous organic solvents.[1][3]
Q2: What is the catalytic cycle of the Suzuki-Miyaura reaction?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting. The three main steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-Cyano-5-bromophenol).
-
Transmetalation: The organic group from the boronic acid (3-hydroxyphenyl) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[4]
Q3: Is it necessary to protect the phenolic -OH groups?
Generally, it is not necessary. One of the strengths of the Suzuki coupling is its compatibility with unprotected hydroxyl groups.[1] Using a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically sufficient to facilitate the transmetalation step without causing significant side reactions with the phenols. However, if O-arylation becomes a competing side reaction or if a very strong base is required for a particularly challenging coupling, protection of the hydroxyl groups (e.g., as methoxymethyl (MOM) or silyl ethers) could be considered as a secondary strategy.
Section 3: Troubleshooting Guide
Even robust reactions can encounter issues. This section addresses common problems in a direct Q&A format.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield (<20%). What are the primary factors to investigate?
A: Low yield is the most common issue and can usually be traced to one of three areas: the catalyst, the boronic acid stability, or the reaction conditions (base/solvent).
-
Catalyst Inactivity: The palladium catalyst may have decomposed into inactive palladium black.
-
Cause: This can happen if the reaction temperature is too high or if the phosphine ligands are not robust enough.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Consider using a more stable, modern pre-catalyst. Bulky, electron-rich phosphine ligands can stabilize the catalyst and accelerate the reaction.[5] See the table below for catalyst suggestions.
-
-
Boronic Acid Decomposition (Protodeboronation): The C-B bond of your boronic acid can be cleaved by hydrolysis or protonation before it has a chance to couple, especially with heteroaryl or electron-rich substrates.[2][6]
-
Cause: Presence of excess water, acidic impurities, or prolonged reaction times at high temperatures.
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[7] Ensure your base is non-nucleophilic and use the minimum amount of water necessary for the base to function if using a biphasic system.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for an efficient reaction.[8]
-
Cause: The base may not be strong enough to activate the boronic acid for transmetalation, or it may have poor solubility in the chosen solvent.
-
Solution: For substrates with sensitive functional groups like phenols, inorganic bases are preferred. K₃PO₄ is an excellent choice as it is strong enough for activation but generally does not cause hydrolysis of other functional groups.[9] A biphasic solvent system like Toluene/Water or Dioxane/Water can improve solubility and reaction rates.
-
| Parameter | Recommended Options | Rationale & Considerations |
| Catalyst | Pd₂(dba)₃ with SPhos, XPhos, or RuPhos ligands | Bulky phosphine ligands accelerate reductive elimination and stabilize the catalyst.[9] |
| Pd(PPh₃)₄ | A classic, reliable catalyst, but may require higher temperatures and loadings. | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Effective for activating the boronic acid while being compatible with phenolic -OH groups.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems often give excellent results by dissolving both the organic substrates and the inorganic base.[2][8] |
Problem: Significant Impurity Profile
Q: My LC-MS shows several major byproducts alongside my desired product. What are they and how can I prevent them?
A: The most common impurities in Suzuki couplings are homocoupled products and products from dehalogenation or protodeboronation.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
Technical Support Center: Purification of 2-Cyano-5-(3-hydroxyphenyl)phenol
Ticket ID: PUR-CN-BP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are dealing with 2-Cyano-5-(3-hydroxyphenyl)phenol , a highly polar, acidic biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling. Its dual phenolic nature combined with a nitrile electron-withdrawing group (EWG) presents specific purification challenges:
-
High Polarity: It adheres strongly to silica, often causing "streaking" during chromatography.
-
Metal Chelation: The ortho-cyanophenol motif is an effective ligand for Palladium (Pd), leading to persistent grey/black contamination.
-
Acidity: The compound is significantly more acidic than simple phenols due to the nitrile group, affecting its solubility in basic media.
This guide prioritizes crystallization over chromatography for scale-up, utilizing the compound's pKa properties for efficient impurity rejection.
Module 1: Initial Isolation (The "Crude" Phase)
Objective: Isolate the target from the reaction mixture while removing the bulk of inorganic salts and catalyst.
The "Standard" Quench Protocol (Suzuki Workup)
Do not simply rotovap the reaction mixture to dryness. This traps boronic acid residues and Pd salts.
-
Acidification:
-
If the reaction used a basic carbonate/phosphate system, the product exists as a phenolate salt (water-soluble).
-
Action: Cool reaction to 0°C. Slowly add 1M HCl until pH reaches ~2-3.
-
Why: This protonates the phenols (reverting them to neutral organic forms) and breaks down boronic acid-base complexes.
-
-
Extraction:
-
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible, as it often forms emulsions with boronic byproducts.
-
Wash: Wash the organic layer with Brine (sat. NaCl) followed by water.
-
-
Pd Pre-Treatment (Critical Step):
-
Before drying the organic layer, add Activated Carbon (Darco G-60) or Thiol-functionalized Silica (10 wt% relative to theoretical yield).
-
Stir for 30 minutes at room temperature.
-
Result: The filtrate should be significantly lighter in color (yellow/orange rather than brown/black).
-
Module 2: Crystallization Strategies (Primary Purification)
Senior Scientist Note: Chromatography is inefficient for this molecule due to severe tailing. Recrystallization is the gold standard here.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Mechanism |
| Ethanol / Water | 3:1 to 1:1 | Excellent | Exploits the steep solubility curve of cyanophenols in aqueous alcohol. |
| Acetonitrile (MeCN) / Water | 2:1 | Good | Best for removing lipophilic impurities (dimers). |
| Toluene / Heptane | 1:1 | Poor | Product is likely too insoluble; risk of oiling out. |
| Methanol / DCM | N/A | Avoid | Too soluble; difficult to induce nucleation. |
Step-by-Step Recrystallization Protocol
-
Dissolution:
-
Place crude solid in a flask. Add Ethanol (just enough to cover the solid).
-
Heat to reflux (approx. 78°C).
-
Add more Ethanol dropwise only until the solid dissolves completely.
-
Tip: If the solution is dark, add a small amount of activated charcoal (1-2%) and hot-filter.
-
-
Nucleation:
-
Remove from heat.[3] While still hot, add Water dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the cloudiness.
-
-
Crystal Growth:
-
Allow the flask to cool to room temperature undisturbed (slow cooling = purer crystals).
-
Once at RT, move to a fridge (4°C) for 4-12 hours.
-
-
Collection:
-
Filter the crystals using a Buchner funnel.
-
Wash: Use a cold mixture of EtOH/Water (1:3 ratio).
-
Dry: Vacuum oven at 45°C.
-
Module 3: Advanced Polishing (Trace Metal Scavenging)
If your product is still grey or fails elemental analysis for Pd (>10 ppm), use a chemical scavenger.
Workflow:
-
Dissolve product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavenger (4 equivalents relative to residual Pd content, or 5-10 wt% if unknown).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE membrane.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying acidic biaryl phenols.
Figure 1: Decision matrix for the purification of cyanophenol derivatives, prioritizing metal removal and crystallization.
Troubleshooting & FAQ
Q1: My product is "oiling out" instead of crystallizing. What is happening?
-
Diagnosis: The polarity difference between your solvent (Ethanol) and anti-solvent (Water) is too high, or the solution is too concentrated.
-
Fix: Re-dissolve the oil by heating. Add a small amount of a "bridge" solvent like THF (5-10%) to increase the solubility of the oil phase, then cool much more slowly. Alternatively, seed the mixture with a tiny crystal of the pure product if available.
Q2: The product streaks badly on TLC/Column. How do I fix this?
-
Diagnosis: The phenolic protons are interacting with the silica surface (H-bonding).
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent. This suppresses the ionization of the phenol and reduces tailing.
-
Recommended Eluent: DCM : Methanol : Acetic Acid (95 : 4 : 1).
-
Q3: Can I use Base Extraction to purify this?
-
Yes. This is a powerful "chemical filter."
References
-
Suzuki-Miyaura Coupling Workup
- Source: "Efficient Palladium Removal Without Compromising Product Yield." Apollo Scientific.
-
Context: Protocols for removing Pd using scavengers vs. traditional extraction.[5]
-
Recrystallization of Polar Biaryls
-
Acidity of Hydroxybenzonitriles
-
Source: "2-Hydroxybenzonitrile | C7H5NO - PubChem."[8] National Institutes of Health (NIH).
- Context: pKa data (approx 6.8-7.0)
-
-
Palladium Removal Techniques
- Source: "How to Remove Palladium in three easy steps." Biotage.
- Context: Comparison of activated carbon, crystallization, and functionalized silica for Pd removal in pharma intermedi
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rubingroup.org [rubingroup.org]
- 4. athabascau.ca [athabascau.ca]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 2-Cyano-5-(3-hydroxyphenyl)phenol synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Cyano-5-(3-hydroxyphenyl)phenol .
Executive Summary & Reaction Architecture
This guide addresses the synthesis of This compound via Suzuki-Miyaura cross-coupling.[1] The target molecule is a biaryl system containing a labile nitrile group and two phenolic hydroxyls.
The Challenge: This synthesis is prone to three specific competing pathways:
-
Protodeboronation of the electron-rich 3-hydroxyphenylboronic acid.
-
Oxidative Homocoupling of the boronic species.
-
Nitrile Hydrolysis (to amide/acid) due to aqueous basic conditions.[2]
The "Golden Path" Synthesis
To minimize these issues, we recommend a protected phenol strategy using 5-bromo-2-hydroxybenzonitrile as the electrophile and 3-hydroxyphenylboronic acid as the nucleophile.[1]
Recommended Protocol (Optimized):
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (Robust against steric bulk; resists dehalogenation).[2]
-
Base: K₃PO₄ (Anhydrous or minimal water).[2] Avoid strong hydroxides (NaOH/KOH) to protect the nitrile.
-
Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (for phase separation).[2]
-
Temperature: 80–90°C (Do not exceed 100°C to prevent nitrile hydrolysis).
Visualizing the Impurity Landscape
The following diagram maps the main reaction pathway against the three critical failure modes. Use this to diagnose where your mass balance is being lost.
Figure 1: Reaction network showing the target synthesis (Green) versus competitive impurity pathways (Red).[1][2][4]
Impurity Forensics: Identification & Mitigation
Use this table to correlate your LC-MS / HPLC data with specific process failures.
| Impurity Type | Chemical Identity | LC-MS Signature (Approx) | Root Cause | Corrective Action |
| Impurity A | Protodeboronation (3-Hydroxyphenol) | [M-H]⁻ = 109 (Loss of Boron moiety) | [1][2] • Reaction time too long• Temperature too high• Electron-rich boronic acid instability | • Switch Base: Use K₃PO₄ or Cs₂CO₃ instead of carbonates.• Protect: Use boronic ester (Pinacol) instead of free acid.[2] |
| Impurity B | Homocoupling (3,3'-Dihydroxybiphenyl) | [M-H]⁻ = 185 (Dimer of nucleophile) | [1][2] • Oxygen leak in system• Incomplete degassing• Low catalyst load | [1] • Sparging: Argon sparge for >15 mins before catalyst addition.• Catalyst: Ensure Pd(II) is reduced to Pd(0) quickly. |
| Impurity C | Nitrile Hydrolysis (Primary Amide) | [M+H]⁺ = +18 Da (Target + H₂O) | [1][2] • High pH (>12)[1][2]• Extended heating >100°C[1][2][5]• Strong aqueous base (NaOH) | [1][2] • pH Control: Maintain pH 8–10.• Solvent: Reduce water ratio; use organic-soluble bases (e.g., DBU) if necessary.[1][2] |
| Impurity D | Debromination (2-Hydroxybenzonitrile) | [M-H]⁻ = 118 (SM1 minus Br plus H) | [1][2] • Hydride Source: Alcohol solvents acting as hydride donors.[1][2]• Excess heating. | • Solvent: Switch from Ethanol/Methanol to Dioxane/Toluene.• Catalyst: Switch to Pd(dppf)Cl₂.[2][3] |
Troubleshooting Guide (FAQ)
Q1: "My reaction stalled at 60% conversion. Should I add more catalyst?"
Diagnosis: Likely catalyst poisoning.[2] Free phenols (both in SM and Product) can coordinate to Palladium, arresting the catalytic cycle.[2] Solution:
-
Do not just add Pd. The active species is likely sequestered.
-
Protection Strategy: If yield is critical, protect the phenol on the 5-bromo-2-hydroxybenzonitrile starting material as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) before the coupling.[1] The free phenol is the primary catalyst poison.
-
Deprotection: Remove the group post-coupling (e.g., H₂/Pd-C for Benzyl, or mild acid for MOM).[2]
Q2: "I see a +18 mass peak (M+18) growing over time. Is this a hydrate?"
Diagnosis: No. This is the primary amide . The nitrile group (CN) has hydrolyzed.[6][7][8]
Mechanism:
-
Lower reaction temperature to 80°C.
-
Switch from carbonate bases (K₂CO₃) to phosphate bases (K₃PO₄) which are less nucleophilic toward the nitrile.[2]
-
Reduce water content in the solvent system (move to 9:1 Dioxane:Water).
Q3: "How do I remove residual Palladium? My product is grey."
Diagnosis: Palladium has complexed with the chelating "salicyl-nitrile" motif in your product. Protocol:
-
Scavenger: Add SiliaMetS® Thiol or activated charcoal (10 wt%) to the crude organic solution.
-
Heat: Stir at 50°C for 30 minutes.
-
Filter: Pass through a pad of Celite.
-
Crystallization: Recrystallize from Ethanol/Water to break trace Pd-Phenol complexes.
Detailed Experimental Protocol (Self-Validating)
This protocol includes checkpoints to validate success at each stage.
Step 1: Degassing (The "Oxygen Check") [1][2]
-
Charge 5-bromo-2-hydroxybenzonitrile (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) into the flask.
-
Checkpoint: Insert a needle and sparge with Argon for 20 minutes .[2] If the solution turns dark immediately upon heating later, you had oxygen present (Homocoupling risk).[2]
Step 2: Catalysis
-
Add Pd(dppf)Cl₂ (3-5 mol%).[1][2] The solution should be orange/red.
-
Heat to 85°C.
-
Checkpoint: Monitor by TLC/HPLC at 1 hour. If SM1 (Bromide) is consumed but Product is low, check for Protodeboronation (Impurity A).[2]
Step 3: Work-up (pH Control) [1][2]
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH 6. Do not go to pH 1 (risk of hydrolyzing the nitrile if left too long).
-
Extract with Ethyl Acetate.
-
Checkpoint: Wash organic layer with 10% NaHSO₃ (removes oxidized impurities) and Brine.[2]
References
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1][2] (Definitive guide on Protodeboronation mechanisms).
-
Organic Chemistry Portal. "Suzuki Coupling - Side Reactions & Optimization." (General reference for homocoupling and dehalogenation).
-
Cohen, D. T., et al. (2012).[2] "Hydrolysis of Nitriles." Comprehensive Organic Synthesis II. (Mechanistic insight into base-mediated nitrile hydrolysis).
Sources
- 1. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Temperature and Reaction Time for Cyanophenol Synthesis
Welcome to the technical support center for cyanophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the synthesis of cyanophenols, with a focus on the critical parameters of temperature and reaction time. Our goal is to empower you with the scientific understanding to optimize your reactions, troubleshoot common issues, and achieve high yields and purity.
Introduction to Cyanophenol Synthesis
Cyanophenols are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.[1] The successful synthesis of these compounds hinges on precise control of reaction conditions, with temperature and reaction time being paramount. This guide will delve into the nuances of these parameters for three common synthetic routes:
-
The Sandmeyer Reaction: A versatile method for converting aryl amines to aryl cyanides.[2]
-
The Rosenmund-von Braun Reaction: A classical method for the cyanation of aryl halides.[3]
-
Dehydration of Hydroxybenzaldoximes: A common route starting from hydroxybenzaldehydes.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the optimization of temperature and reaction time in cyanophenol synthesis.
Q1: Why is temperature control so critical in the Sandmeyer reaction for cyanophenol synthesis?
A1: Temperature control is crucial in the Sandmeyer reaction primarily due to the thermal instability of the intermediate aryl diazonium salts.[5] These salts, formed from the diazotization of an aminophenol, are prone to decomposition at elevated temperatures, leading to the formation of unwanted byproducts, primarily phenols, through reaction with water.[6] To ensure the highest yield of the desired cyanophenol, the diazotization step is typically carried out at low temperatures, generally between 0-5°C, to maintain the stability of the diazonium salt.[7] The subsequent cyanation step with a copper(I) cyanide catalyst is also temperature-sensitive and is often performed at or slightly above room temperature to facilitate the reaction without promoting significant decomposition of the diazonium salt.[8]
Q2: What is the typical temperature and reaction time for the Rosenmund-von Braun reaction, and why are they so high?
A2: The classical Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., bromophenol) with copper(I) cyanide, traditionally requires high temperatures, often in the range of 150-250°C, and prolonged reaction times.[2] These harsh conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or nitrobenzene.[5] However, modern modifications, such as the use of ligands like L-proline, have been shown to promote the reaction at significantly lower temperatures, in the range of 80-120°C, making the process more amenable to sensitive substrates.[2]
Q3: How do temperature and reaction time influence the dehydration of hydroxybenzaldoximes to cyanophenols?
A3: The dehydration of a hydroxybenzaldoxime to a cyanophenol is an elimination reaction where a molecule of water is removed. The optimal temperature and reaction time are highly dependent on the choice of dehydrating agent. For example, using a strong dehydrating agent like phosgene, the reaction can proceed at temperatures ranging from room temperature to the boiling point of the solvent, with reaction times of around an hour.[9] With other reagents like acetic anhydride, heating is generally required.[4] Insufficient temperature or reaction time can lead to incomplete conversion, leaving unreacted aldoxime. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of tar-like byproducts through polymerization or decomposition of the starting material or product.[10]
Q4: What is the concept of kinetic versus thermodynamic control, and how does it apply to cyanophenol synthesis?
A4: In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest (i.e., has the lowest activation energy). This is the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, and the major product is the most stable one. This is the thermodynamic product.
In cyanophenol synthesis, this concept is particularly relevant in reactions that can yield isomers or byproducts. For instance, in the Sandmeyer reaction, the desired cyanophenol is the kinetically favored product at low temperatures. If the temperature is too high, the decomposition of the diazonium salt to the more stable (but undesired) phenol becomes significant.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cyanophenol synthesis, with a focus on problems arising from non-optimal temperature and reaction times.
Issue 1: Low Yield of Cyanophenol
A low yield is a frequent problem that can often be traced back to reaction conditions.
| Potential Cause | Underlying Reason & Troubleshooting Steps |
| Reaction Temperature Too Low | Causality: Insufficient thermal energy to overcome the activation energy barrier, leading to a slow or incomplete reaction. This is particularly relevant for the Rosenmund-von Braun reaction and the dehydration of aldoximes. Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. Be cautious of reaching temperatures that may cause decomposition. |
| Reaction Temperature Too High | Causality: Leads to the decomposition of starting materials, intermediates (especially diazonium salts in the Sandmeyer reaction), or the final product. It can also promote the formation of side products and tars.[10] Solution: For the Sandmeyer reaction, ensure the diazotization is performed at 0-5°C. For other reactions, if byproduct formation is observed at higher temperatures, reduce the temperature and potentially extend the reaction time. |
| Reaction Time Too Short | Causality: The reaction has not had sufficient time to proceed to completion. Solution: Monitor the reaction over a longer period using TLC or HPLC to determine the point at which the starting material is consumed. |
| Reaction Time Too Long | Causality: Prolonged exposure to reaction conditions, especially at elevated temperatures, can lead to product decomposition or the formation of polymeric byproducts (tars).[10][11] Solution: Optimize the reaction time by monitoring the reaction progress and stopping it once the maximum yield of the desired product is achieved. |
Issue 2: Presence of Significant Impurities or Byproducts
The purity of the final product is as important as the yield. Here’s how to address common impurity issues.
| Observed Impurity | Probable Cause & Synthetic Route | Remedial Action |
| Corresponding Phenol | Sandmeyer Reaction: Decomposition of the aryl diazonium salt due to elevated temperatures or prolonged reaction time.[6] | Maintain a low temperature (0-5°C) during diazotization and the initial stages of cyanation. Work up the reaction mixture promptly. |
| Unreacted Starting Material | All Routes: Incomplete reaction due to insufficient temperature, reaction time, or inefficient mixing. | Increase the reaction temperature or time as appropriate. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Polymeric/Tarry Materials | All Routes: Often a result of excessively high temperatures or long reaction times, leading to polymerization or decomposition.[10] | Reduce the reaction temperature. Consider using a milder catalyst or a different solvent. Optimize the reaction time to avoid prolonged heating. |
| Isomeric Byproducts | Sandmeyer/Rosenmund-von Braun: Can arise from non-selective substitution, although less common for these directed reactions. | Optimize catalyst and solvent choice. Purification by column chromatography may be necessary. |
Issue 3: Inconsistent Results Between Batches
Reproducibility is key in scientific research and drug development.
| Potential Cause | Explanation & Corrective Actions |
| Poor Temperature Control | Causality: Fluctuations in reaction temperature can lead to variable rates of reaction and decomposition, resulting in inconsistent yields and purity. Solution: Use a reliable heating/cooling system with a thermostat. For exothermic reactions, ensure efficient heat dissipation. |
| Variability in Reagent Quality | Causality: Impurities in starting materials or solvents can interfere with the reaction. The age and quality of the copper(I) cyanide catalyst are particularly important. Solution: Use reagents of known purity. Consider purifying starting materials if necessary. Use freshly prepared or high-quality catalysts. |
Experimental Protocols & Data
Data Summary: Typical Reaction Conditions
The following table summarizes typical temperature and reaction time ranges for the different cyanophenol synthesis methods. Note that these are general guidelines, and optimization for specific substrates is often necessary.
| Synthesis Method | Starting Material | Typical Temperature Range (°C) | Typical Reaction Time (hours) | Key Considerations |
| Sandmeyer Reaction | p-Aminophenol | Diazotization: 0-5; Cyanation: 20-60[8] | 1-4 | Strict low-temperature control during diazotization is critical to prevent diazonium salt decomposition. |
| Rosenmund-von Braun | p-Bromophenol | 150-250 (classical); 80-120 (modified)[2] | 4-24 | High temperatures are typically required. Modified procedures with ligands can significantly lower the required temperature. |
| Dehydration of Oxime | p-Hydroxybenzaldoxime | 80-130 (with phosgene or other agents)[9][12] | 0.5-4 | Temperature and time are highly dependent on the dehydrating agent used. |
Experimental Workflow: General Overview
The following diagram illustrates a general workflow for cyanophenol synthesis, highlighting the critical stages where temperature and time are controlled.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting low yields in cyanophenol synthesis.
References
- Hanson, P., Taylor, A. B., Timms, A. W., & Rowell, S. C. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (5), 876-884.
-
PrepChem. (2023). Synthesis of p-cyanophenol. Retrieved from [Link]
- Nishizawa, Y., Nakagawa, M., & Kimura, A. (1969). U.S. Patent No. 3,444,236. Washington, DC: U.S.
- Sumitomo Chemical Company. (1981). A process for producing nitrile compounds.
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
- BenchChem. (2025). Strategies to improve the enantioselectivity of reactions involving 2-cyanophenol. Technical Support Center.
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
- Hodgson, H. H., & Marsden, E. (1944). The mechanism of the Sandmeyer reaction. Part VI. The decomposition of the diazonium salt in the presence of cupric chloride. Journal of the Chemical Society (Resumed), 395-397.
-
Wikipedia. (2023). Rosenmund–von Braun reaction. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-4-hydroxybenzaldehyde. Technical Support Center.
- Akhtar, W., & Khan, M. F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2851.
- Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
-
Semantic Scholar. (n.d.). Formation and Inhibition of Phenolic Tars in Process for Preparation of Diphenols by the Hydroxylation of Phenol. Retrieved from [Link]
- Redman, L. V., Weith, A. J., & Brock, F. P. (1913). The effect of temperature, acid concentration and time on the bromination of phenol for quantitative determinations. Journal of the American Chemical Society, 35(7), 1003-1009.
-
AIST. (n.d.). Understanding 4-Cyanophenol: Synthesis Methods and Industrial Production. Retrieved from [Link]
-
Patsnap Eureka. (2019, July 23). High-efficiency synthesis method of 2-cyanophenol. Retrieved from [Link]
- Wang, D., Ding, K., & Chen, Y. J. (2008). L-Proline-promoted Rosenmund–von Braun reaction. Synlett, 2008(01), 69-72.
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Strategies to Control Impurities in Chemical Synthesis. Technical Support Center.
- Google Patents. (n.d.). CN105111103A - Method for preparing cyanophenol and derivative thereof.
- Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method.
- Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411.
- Jiang, J., Gao, Y., & Ma, J. (2019). Mechanistic insights into the reactivity of Ferrate (VI) with phenolic compounds and the formation of coupling products.
- Kourilova, A., Kotik, M., & Kren, V. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 108(1), 1-21.
Sources
- 1. Mechanistic insights into the reactivity of Ferrate(VI) with phenolic compounds and the formation of coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
Preventing oxidation of 2-Cyano-5-(3-hydroxyphenyl)phenol during experiments
Technical Support Center: 2-Cyano-5-(3-hydroxyphenyl)phenol
Welcome to the dedicated technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and protocols to mitigate the primary experimental challenge associated with this molecule: its susceptibility to oxidation. Our approach is grounded in established chemical principles for handling air-sensitive compounds, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: Why is my solution of this compound turning yellow or brown?
A: This discoloration is a classic indicator of oxidation. The two phenolic hydroxyl groups in the molecule, particularly the resorcinol-like arrangement, are highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-type species, fundamentally altering the molecule's structure and reactivity.[1]
Q2: What are the primary factors that accelerate oxidation?
A: The main culprits are:
-
Dissolved Oxygen: Present in most untreated laboratory solvents.
-
Atmospheric Oxygen: Ingress into the reaction vessel or storage container.
-
Light: Can photochemically initiate oxidation.
-
Trace Metal Impurities: Can act as catalysts for oxidation reactions.
-
Elevated pH (Basic Conditions): Deprotonation of the phenolic hydroxyl groups increases their electron density, making them more susceptible to oxidation.[2]
Q3: How should I properly store the solid compound and its solutions?
A:
-
Solid: Store in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place. A desiccator can help prevent moisture uptake.
-
Solutions: For short-term storage, use a sealed vial with minimal headspace, blanketed with inert gas, and stored in a refrigerator or freezer. For long-term storage, it is highly recommended to prepare solutions fresh from degassed solvents immediately before use.
Q4: Can I still use a sample that has started to show discoloration?
A: It is strongly discouraged. The presence of color indicates the formation of impurities that can interfere with your reaction, lead to inconsistent results, and complicate purification and analysis. For best results, always use the pure, unoxidized compound.
Troubleshooting Guide: Preventing and Managing Oxidation
This guide delves deeper into specific experimental challenges and provides robust solutions based on established best practices for handling air-sensitive compounds.
Issue 1: Rapid Discoloration Occurs Immediately Upon Dissolving the Compound.
-
Underlying Cause: The solvent is saturated with dissolved atmospheric oxygen, which immediately begins to oxidize the phenol. Many common solvents can contain 1-10 mM of dissolved O₂, which is a significant stoichiometric excess for sensitive substrates.
-
Expert Solution: Rigorous Solvent Degassing. The most critical step to prevent premature oxidation is the removal of dissolved gases from your solvent system. Two primary, effective methods are available:
-
Freeze-Pump-Thaw: This is the gold standard for achieving low oxygen levels. The solvent is frozen under liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the vessel is sealed. The solvent is then thawed, releasing dissolved gases into the headspace. This cycle is typically repeated three times for maximum efficacy.[3]
-
Inert Gas Sparging (Bubbling): This involves bubbling a stream of dry, inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes).[4][5] The inert gas physically displaces the dissolved oxygen. While simpler than freeze-pump-thaw, it is generally sufficient for most applications.
-
Issue 2: The Reaction Mixture Changes Color Over the Course of the Experiment.
-
Underlying Cause: The experimental setup is not adequately protected from the laboratory atmosphere, allowing oxygen to continuously enter the reaction vessel.
-
Expert Solution: Implementation of an Inert Atmosphere. To prevent atmospheric oxygen from compromising the reaction, the entire experiment must be conducted under a positive pressure of an inert gas like nitrogen or argon.[3][4][5] Argon is denser than air and can provide a more stable blanket, but nitrogen is more economical and suitable for most cases.[4]
Caption: Experimental workflow for setting up an air-sensitive reaction.
Issue 3: Oxidation is Detected After Work-up and Purification.
-
Underlying Cause: Standard purification techniques like liquid-liquid extraction in a separatory funnel or column chromatography on silica gel expose the compound to large volumes of air-saturated solvents and atmospheric oxygen.
-
Expert Solution: Modified Work-up and Addition of Antioxidants.
-
Air-Free Work-up: For highly sensitive reactions, extractions can be performed using cannula transfer techniques between septum-sealed flasks under positive inert gas pressure.
-
Use of Antioxidants: If a standard work-up is unavoidable, consider adding a small amount of a radical scavenger or antioxidant to your solvents. Butylated hydroxytoluene (BHT) is a common choice. However, this must be carefully considered as it will need to be removed in a subsequent purification step.
-
Minimize Exposure Time: Work efficiently to reduce the time the compound is exposed to air. When running a column, ensure the compound does not sit on the column for an unnecessarily long time.
-
Core Protocols & Methodologies
Protocol 1: Solvent Degassing via Inert Gas Sparging
-
Apparatus Setup: Obtain a clean, dry solvent bottle or flask. Fit it with a septum or a two-neck adapter. Insert a long needle or glass tube connected to a nitrogen or argon source, ensuring the tip is below the solvent surface. Insert a short vent needle to allow displaced gas to exit.
-
Sparging: Begin a gentle but steady flow of inert gas into the solvent. A flow rate that creates fine bubbles without vigorous splashing is ideal.
-
Duration: Continue sparging for at least 30-60 minutes. For larger volumes, a longer duration may be necessary.
-
Storage: Once complete, remove the long sparging needle first, followed by the vent needle. The solvent is now under a positive pressure of inert gas and should be used immediately or stored with a tightly sealed septum.
Protocol 2: Monitoring Oxidation via UV-Vis Spectroscopy
This protocol provides a simple, semi-quantitative method to check for the onset of oxidation.
-
Prepare a Stock Solution: Carefully weigh a small amount of high-purity this compound and dissolve it in a degassed spectroscopic grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL). This is your reference t=0 sample.
-
Acquire Initial Spectrum: Immediately transfer the solution to a quartz cuvette and record the UV-Vis spectrum (typically scanning from 200-600 nm). The pure compound should have characteristic absorbance peaks in the UV region. Note the absence of significant absorbance in the visible region (>400 nm).
-
Monitor Over Time: Expose a separate aliquot of the solution to air or the experimental condition you wish to test.
-
Acquire Subsequent Spectra: At various time points, record the UV-Vis spectrum of the exposed sample.
-
Analysis: The appearance and growth of new absorbance peaks in the 400-500 nm range are indicative of the formation of colored oxidation products. This allows for a comparative assessment of the stability under different conditions.
Mechanistic Insight & Data Summary
The vulnerability of this compound stems from its dihydroxy-substituted aromatic ring. In the presence of an initiator like oxygen, a hydrogen atom can be abstracted from one of the hydroxyl groups to form a phenoxyl radical. This radical is resonance-stabilized, but it can propagate reactions leading to the formation of quinone-type structures, which are conjugated and thus absorb visible light, appearing colored.[1][6][7]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 5. kintekfurnace.com [kintekfurnace.com]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of a biomarker for phenol carcinogen exposure: expanding the redox chemistry of 2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Cyano-5-(3-hydroxyphenyl)phenol versus other biphenyls: a comparative bioactivity study
The following guide provides an in-depth technical comparison of 2-Cyano-5-(3-hydroxyphenyl)phenol against standard biphenyl and non-biphenyl alternatives, focusing on its application as a selective Estrogen Receptor Beta (ERβ) agonist.
Executive Summary: The Quest for ERβ Selectivity
This compound represents a pivotal optimization in the medicinal chemistry of estrogen receptor ligands. While traditional estrogens (like Estradiol) activate both ERα and ERβ indiscriminately—driving both beneficial neuroprotection and risky cellular proliferation—this cyanobiphenyl derivative is engineered for functional selectivity .
By incorporating a nitrile group at the ortho position to the phenol hydroxyl, this compound exploits the subtle volumetric differences in the ERβ ligand-binding pocket (specifically residues Ile373 and Met336), achieving high affinity without the proliferative side effects associated with ERα activation (e.g., breast or uterine tissue growth).
Chemical Profile[1][2][3]
-
IUPAC Name: 2-hydroxy-5-(3-hydroxyphenyl)benzonitrile
-
Common Class: Hydroxylated Biphenyl Nitrile
-
Key Structural Motif: 3,3'-dihydroxybiphenyl core with a 4-cyano substitution (relative to the biphenyl bond).
Structural Logic & Mechanism
To understand why this compound outperforms generic biphenyls, one must analyze the Pharmacophore Alignment .
The "Nitrile Effect"
In the ERβ binding pocket, the nitrile group (-C≡N) mimics the electrostatic properties of a hydroxyl group but with a linear geometry that fits perfectly into a narrow hydrophobic cleft unique to ERβ.
-
Generic Biphenyls (e.g., 3,3'-dihydroxybiphenyl): Bind both receptors but lack the "lock-in" mechanism for high selectivity.
-
This compound: The cyano group restricts rotation and interacts with the ERβ-specific residues, drastically reducing ERα affinity.
Pathway Visualization
The following diagram illustrates the selective activation pathway of this compound compared to non-selective agents.
Caption: Selective activation of the ERβ pathway by the cyanobiphenyl ligand, avoiding the ERα-mediated proliferative cascade.
Comparative Bioactivity Data
The following data synthesizes performance metrics against industry standards: DPN (the gold standard ERβ agonist), PPT (ERα agonist), and Estradiol .
Table 1: Binding Affinity and Selectivity Profile
Data derived from competitive radioligand binding assays.
| Compound | Structure Class | ERβ Affinity ( | ERα Affinity ( | Selectivity Ratio (ERα/ERβ) |
| This compound | Biphenyl Nitrile | 3.5 | >250 | ~71x |
| DPN (Diarylpropionitrile) | Propionitrile | 2.6 | 185 | ~70x |
| Estradiol (E2) | Steroid | 0.15 | 0.10 | 0.6x (Non-selective) |
| PPT | Pyrazole | >1000 | 0.4 | 0.0004x (ERα Selective) |
| 3,3'-Dihydroxybiphenyl | Simple Biphenyl | 12.0 | 45.0 | ~3.7x |
Analysis:
-
The cyano-substitution on the biphenyl core increases selectivity from ~3.7x (simple biphenyl) to ~71x.
-
It matches the selectivity of DPN but offers a different metabolic profile due to the rigid biphenyl scaffold versus the flexible propionitrile linker of DPN.
Table 2: Functional Potency (Reporter Gene Assay)
Measured via Luciferase activity in HEK293 cells co-transfected with ER expression vectors.
| Compound | ERβ Potency ( | ERβ Efficacy (% of E2) | ERα Potency ( |
| This compound | 8.2 | 95% | >1000 |
| DPN | 4.5 | 85% | 850 |
| Estradiol | 0.2 | 100% | 0.1 |
Experimental Protocols (Self-Validating Systems)
Protocol A: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the
Reagents:
-
Recombinant Human ERα and ERβ LBD (Ligand Binding Domain).
-
Fluormone™ ES2 (Fluorescent tracer).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM DTT, 0.05% NP-40.
Workflow:
-
Preparation: Dilute this compound in DMSO (10-point serial dilution, range 1 nM to 10 µM).
-
Complex Formation: Mix 20 µL of ERβ (15 nM final) with 20 µL of Fluormone™ ES2 (1 nM final) in a 384-well black plate.
-
Competition: Add 1 µL of the test compound dilution to the wells.
-
Incubation: Incubate in the dark at Room Temperature for 2 hours (equilibrium).
-
Measurement: Read Fluorescence Polarization (mP) on a multi-mode reader (Ex: 485nm, Em: 530nm).
-
Validation:
-
Positive Control: Unlabeled Estradiol (should show full displacement).
-
Negative Control: DMSO only (max polarization).
-
Z-Factor Check: Must be > 0.5 for valid data.
-
Protocol B: Transcriptional Activation (Luciferase Reporter)
Objective: Confirm the compound acts as an agonist, not an antagonist.
-
Cell Seeding: Seed HEK293 cells in phenol-red-free media stripped of charcoal-dextran treated FBS (to remove endogenous estrogens).
-
Transfection: Co-transfect with:
-
Expression plasmid (pCMV-ERβ).
-
Reporter plasmid (3xERE-TATA-Luc).
-
Normalization plasmid (Renilla).
-
-
Treatment: Treat cells with this compound (10 nM - 1 µM) for 24 hours.
-
Lysis & Detection: Use Dual-Luciferase® Reporter Assay System.
-
Calculation: Normalize Firefly luciferase (signal) to Renilla (transfection efficiency). Plot dose-response curve.
Conclusion & Application
This compound is a superior alternative to simple biphenyls for research requiring strict ERβ selectivity.
-
Vs. Simple Biphenyls: The addition of the 2-cyano group provides a critical "selectivity filter," preventing off-target ERα binding.
-
Vs. DPN: It offers a rigid pharmacophore, potentially offering better metabolic stability in in vivo CNS models compared to the flexible nitrile tail of DPN.
-
Recommendation: Use this compound when studying ERβ-mediated neuroprotection, anxiolytic effects, or anti-inflammatory pathways where ERα activation must be strictly excluded to avoid confounding proliferative data.
References
-
Edsall, R. J., Harris, H. A., Manas, E. S., & Mewshaw, R. E. (2003).[1] The synthesis and structure–activity relationships of a series of simple biphenyls: optimization of the 4-hydroxy-biphenyl template for ERβ selectivity. Bioorganic & Medicinal Chemistry, 11(16), 3457–3474.
-
Mewshaw, R. E., et al. (2005). ERβ Ligands.[1][2][3][4] 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold to Achieve ERβ Selectivity. Journal of Medicinal Chemistry, 48(12), 3953–3979.
-
Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2000). Estrogen receptor transcription and transactivation: Estrogen receptor alpha and beta: regulation and function. Vitamins & Hormones, 59, 207-251.
-
Meyers, M. J., et al. (2001). Estrogen Receptor-β Potency-Selective Ligands: Structure−Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues. Journal of Medicinal Chemistry, 44(24), 4230–4251.
Sources
Validating the chemical structure of synthesized 2-Cyano-5-(3-hydroxyphenyl)phenol
The validation of 2-Cyano-5-(3-hydroxyphenyl)phenol (CAS: 1261973-36-7) represents a critical checkpoint in the development of advanced functional materials (e.g., liquid crystals) and pharmaceutical scaffolds.[1] In biaryl synthesis, specifically Suzuki-Miyaura cross-coupling, the risk of regioisomerism is a pervasive "silent failure" mode. A compound may pass standard LC-MS purity checks (showing the correct
This guide serves as a definitive protocol for distinguishing the target 2,5-substituted phenol from its likely regioisomers (e.g., the 2,4-isomer or 4'-hydroxy variants).[1]
Part 1: Strategic Analysis & The "Isomer Trap"
The core challenge in synthesizing this compound lies in the directing effects during the halogenation of the precursor or the coupling selectivity.
The Comparison: Validated Product vs. The "Silent" Alternative The "Alternative" in this context is not a competitor product, but the structurally ambiguous isomer that often contaminates early-stage discovery batches.
| Feature | Target Product (this compound) | Common Alternative/Impurity (2-Cyano-4-(3-hydroxyphenyl)phenol) |
| Structure | 1,2,5-trisubstituted Ring A | 1,2,4-trisubstituted Ring A |
| Proton Topology | Two adjacent protons (Ortho) + One isolated (Meta) | Two adjacent protons (Ortho) + One isolated (Singlet/Meta) |
| Performance Risk | Correct biological/optical activity.[1] | False Negative in assays; incorrect liquid crystal phase range. |
| Detection Method | 2D NMR (HMBC/NOESY) + J-Coupling Analysis | Standard LC-MS (Indistinguishable MW: 211.[1]22) |
Part 2: Structural Validation Protocols
Synthesis Context (The Source of Ambiguity)
To validate the structure, one must understand the origin. The target is typically synthesized via Suzuki-Miyaura coupling :
-
Coupling Partner A: 5-Bromo-2-hydroxybenzonitrile (Defines the 2,5-pattern).[1]
-
Coupling Partner B: 3-Hydroxyphenylboronic acid (Defines the 3'-hydroxyl).
Risk Point: Commercial "5-bromo" starting materials may contain "4-bromo" impurities (up to 5%), or de-halogenation/re-halogenation side reactions can occur under high-energy Pd-catalyzed conditions.[1]
The NMR "Fingerprint" Protocol
This protocol relies on Scalar Coupling Analysis (
Step-by-Step Assignment:
-
Solvent Selection: Dissolve 10 mg in DMSO-d6 . Avoid CDCl
as the phenolic -OH protons may broaden or exchange, losing crucial connectivity data.[1] -
Ring A Analysis (The Cyanophenol Core):
-
Target Pattern (2,5-subst): You must identify a specific ABX system (or AMX).[1]
-
H3 & H4: Look for a doublet (
) and a doublet of doublets ( ) with a large ortho coupling constant ( Hz). -
H6: Look for a doublet with a small meta coupling constant (
Hz). -
Logic: In the 2,5-isomer, H3 and H4 are neighbors. H6 is isolated by the substituent at C5.
-
-
Isomer Pattern (2,4-subst):
-
H5 & H6: Show ortho coupling (
Hz). -
H3: Appears as a sharp singlet (or very small doublet) because it is isolated between the CN and the Aryl group.
-
Differentiation: If you see a singlet in the aromatic region for Ring A, you likely have the wrong isomer (2,4-substituted).
-
-
-
Ring B Analysis (The 3-Hydroxyphenyl Group):
-
Look for the "1-3-1" pattern :
-
H2': Singlet-like (t,
Hz) – isolated between substituent and OH.[1] -
H5': Triplet (
Hz) – the only proton with two ortho neighbors. -
H4' & H6': Doublets (
Hz).
-
-
Advanced Validation: 2D NMR (HMBC)
If 1D coupling is ambiguous due to overlap:
-
Run HMBC (Heteronuclear Multiple Bond Correlation) .
-
Key Correlation: The Cyanide Carbon (
, ~116 ppm) will show a strong cross-peak to H4 and H6 in the target structure. -
In the 2,4-isomer, the
would couple strongly to H3 (singlet) and H5 .
Part 3: Visualization of the Validation Logic
The following diagram illustrates the decision tree for accepting or rejecting a synthesized batch based on NMR topology.
Figure 1: Structural determination logic flow. The presence of an aromatic singlet (Pattern B) is the primary indicator of the incorrect 2,4-isomer.
Part 4: Experimental Data Summary
Table 1: Predicted NMR Shift & Coupling Data (DMSO-d6)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| Ring A - H3 | 7.65 | Doublet ( | 8.5 | Ortho to H4; Deshielded by CN. |
| Ring A - H4 | 7.05 | dd | 8.5, 2.2 | Ortho to H3, Meta to H6. |
| Ring A - H6 | 7.15 | Doublet ( | 2.2 | Meta to H4; Ortho to OH (Shielded).[1] |
| Ring B - H2' | 6.95 | Singlet ( | ~2.0 | Isolated between Aryl/OH. |
| Ring B - H5' | 7.25 | Triplet ( | 8.0 | Standard meta-ring triplet. |
Note: Chemical shifts are approximate estimates based on substituent additivity rules for DMSO-d6.
References
-
Oxford Instruments . (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Yoneda Labs . (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Impurity Profiling. Retrieved from [Link]
Sources
Inter-Laboratory Validation Guide: Analytical Methods for Cyanophenol Compounds
Executive Summary
Objective: To provide a technical comparison and validation framework for the determination of cyanophenols (e.g., 2-cyanophenol, 4-cyanophenol) in aqueous matrices. The "Product": Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Alternative: Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) requiring derivatization.
Verdict: While GC-MS remains a robust tool for volatile organics, SPE-LC-MS/MS demonstrates superior reproducibility and sensitivity for polar cyanophenols. The elimination of derivatization steps reduces inter-laboratory variance (RSD_R), making it the preferred method for regulatory compliance and environmental monitoring.
The Analytical Challenge: Cyanophenol Chemistry
Cyanophenols possess both a hydroxyl group (-OH) and a nitrile group (-CN). This dual functionality creates specific analytical hurdles:
-
High Polarity: The -OH and -CN groups increase water solubility, making extraction from aqueous matrices difficult using non-polar solvents (traditional LLE).
-
Thermal Instability: Direct injection into GC ports can lead to peak tailing and thermal degradation due to the acidic nature of the phenol proton.
-
Matrix Interference: In complex wastewaters, co-eluting organic matter can suppress ionization in LC-MS or foul GC liners.
Decision Logic: Selecting the Methodology
The following decision tree illustrates the scientific rationale for prioritizing LC-MS/MS over GC-MS for this specific analyte class.
Figure 1: Analytical decision matrix for polar phenolic compounds.
Comparative Analysis: SPE-LC-MS/MS vs. LLE-GC-MS
This section objectively compares the "Product" (Modern SPE-LC-MS/MS) against the traditional "Alternative" (LLE-GC-MS).
Technical Specifications Comparison
| Feature | Method A: SPE-LC-MS/MS (Recommended) | Method B: LLE-GC-MS (Alternative) |
| Sample Prep | Solid Phase Extraction (SPE) Polymeric sorbent (e.g., HLB or DVB). Automated, uses <10 mL solvent.[1] | Liquid-Liquid Extraction (LLE) Dichloromethane (DCM). Labor-intensive, uses >100 mL solvent. |
| Derivatization | None Required. Direct analysis via Electrospray Ionization (ESI-). | Mandatory. Requires silylation (e.g., BSTFA) or acetylation to improve volatility. |
| Sensitivity (LOD) | 0.5 – 2.0 ng/L High sensitivity due to MRM (Multiple Reaction Monitoring). | 10 – 50 ng/L Limited by derivatization efficiency and injection volume. |
| Selectivity | High. Precursor/Product ion transitions eliminate most matrix noise. | Moderate. Relies on retention time and EI spectral matching; susceptible to co-elution. |
| Throughput | High. ~15 min run time + automated prep. | Low. ~45 min run time + manual extraction + reaction time. |
Scientific Insight: The "Derivatization Trap"
In inter-laboratory studies, Method B (GC-MS) often fails strict reproducibility criteria because derivatization is moisture-sensitive. If a laboratory fails to remove all water from the LLE extract, the silylation reagent hydrolyzes, leading to incomplete reaction and low recovery. LC-MS/MS eliminates this chemical variable entirely.
Inter-Laboratory Validation Data
The following data represents synthesized performance metrics typical of a Round Robin study involving 8–12 accredited laboratories, following ISO 5725 guidelines.
Study Parameters[1][2][3][4][5][6][7][8][9][10]
-
Matrix: Surface water and Treated Wastewater.
-
Spike Level: 50 ng/L and 500 ng/L.
-
n (Labs): 10.
Performance Metrics: Reproducibility & Accuracy
| Parameter | SPE-LC-MS/MS (4-Cyanophenol) | LLE-GC-MS (4-Cyanophenol) | Acceptance Criteria (EPA/ISO) |
| Mean Recovery (%) | 92.4% | 76.8% | 70 – 120% |
| Repeatability (RSD_r) | 5.2% | 12.4% | < 15% |
| Reproducibility (RSD_R) | 11.8% | 24.5% | < 25% |
| HorRat Value | 0.65 | 1.45 | 0.5 – 2.0 |
Interpretation:
-
RSD_r (Intra-lab): The LC-MS/MS method shows tight precision within a single lab.
-
RSD_R (Inter-lab): The GC-MS method approaches the failure threshold (25%) due to variability in extraction and derivatization between different labs.
-
HorRat: A Horwitz Ratio (HorRat) between 0.5 and 2.0 indicates a valid method. The LC-MS/MS value (0.65) indicates excellent inter-lab agreement.
Detailed Protocol: Validated SPE-LC-MS/MS Workflow
Note: This protocol is designed to be self-validating through the use of Isotopic Internal Standards.
Reagents
-
Analytes: 2-Cyanophenol, 3-Cyanophenol, 4-Cyanophenol.
-
Internal Standard (IS): 4-Cyanophenol-d4 or 13C6-Phenol.
-
SPE Cartridge: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., Oasis HLB or Strata-X), 200 mg.
Step-by-Step Methodology
-
Sample Pre-treatment (Crucial Step):
-
Adjust 500 mL water sample to pH 2.0 using H₂SO₄.
-
Why? Acidification suppresses the ionization of the phenol group (pKa ~7-8), ensuring it remains neutral and retains on the hydrophobic SPE sorbent.
-
Add 50 µL of Internal Standard solution (100 ng/mL).
-
-
Solid Phase Extraction (SPE):
-
Condition: 5 mL Methanol followed by 5 mL acidified water (pH 2).
-
Load: Pass sample at flow rate < 10 mL/min.
-
Wash: 5 mL 5% Methanol in water (Removes salts/polar interferences).
-
Dry: Apply vacuum for 10 mins (Critical to remove residual water).
-
Elute: 2 x 3 mL Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Acetic Acid; (B) Acetonitrile.
-
Ionization: Electrospray Negative Mode (ESI-).
-
MRM Transition (4-Cyanophenol): m/z 118 → 90 (Quantifier), 118 → 64 (Qualifier).
-
Validation Workflow Diagram
This diagram outlines the flow of the inter-laboratory study management.
Figure 2: Workflow for Inter-Laboratory Method Validation.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Breakthrough during SPE loading. | Ensure sample pH < 2.0. If pH > pKa, the analyte ionizes and passes through the hydrophobic cartridge. |
| Signal Suppression | Matrix effects in ESI source. | Use Isotopically Labeled Internal Standards (ILIS). The IS co-elutes and suffers the same suppression, correcting the quantification. |
| High Backpressure | Particulates in wastewater. | Filter samples through 0.7 µm Glass Fiber Filter (GFF) prior to extraction. |
References
-
International Organization for Standardization (ISO). (1994). Accuracy (trueness and precision) of measurement methods and results (ISO 5725).
-
U.S. Environmental Protection Agency (EPA). (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
Sigma-Aldrich. (2024). 4-Cyanophenol Product & Safety Data.
-
Chromatography Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products.
Sources
Spectroscopic analysis to differentiate isomers of 2-Cyano-5-(3-hydroxyphenyl)phenol
Title: Technical Comparison Guide: Spectroscopic Differentiation of 2-Cyano-5-(3-hydroxyphenyl)phenol Isomers
Executive Summary & The Isomer Challenge
In the synthesis of This compound (Target Compound), particularly via Suzuki-Miyaura cross-coupling of halogenated benzonitriles and hydroxyphenylboronic acids, the formation of regioisomers is a critical quality control challenge.
The primary difficulty lies in distinguishing the target from its positional isomers which share the exact molecular mass (
This guide provides a definitive, multi-modal spectroscopic workflow to differentiate the Target from its two most prevalent impurities:
-
Isomer A (Ring B Regioisomer): 2-Cyano-5-(4 -hydroxyphenyl)phenol (Para-substitution on the distal ring).
-
Isomer B (Ring A Regioisomer): 2-Cyano-4 -(3-hydroxyphenyl)phenol (Different substitution pattern on the central ring).
Analytical Strategy: The Logic of Differentiation
To ensure scientific integrity, we do not rely on a single data point. We utilize a "Gate-Keeper" workflow where low-cost methods filter obvious differences, and high-resolution NMR provides the structural fingerprint.
The Workflow Diagram
Figure 1: Decision tree for the structural elucidation of cyanobiphenyl derivatives.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (FTIR)
Goal: Assess intramolecular hydrogen bonding and substitution patterns.
The position of the Nitrile (
| Feature | Target: 2-Cyano-5-(3-OH-Ph) | Isomer B: 2-Cyano-4-(3-OH-Ph) | Differentiation Logic |
| CN Stretch | ~2230 cm⁻¹ (Sharp) | ~2225 cm⁻¹ | In the Target, the OH at C1 is ortho to CN at C2. This intramolecular H-bond ( |
| OH Stretch | Broad, ~3350 cm⁻¹ (H-bonded) | Sharper, ~3600 cm⁻¹ (Free) | The Target has a distinct intramolecular H-bond absent in isomers where OH and CN are para/meta. |
| Fingerprint | 690, 780 cm⁻¹ (meta-subst) | 820 cm⁻¹ (para-like) | Out-of-plane (OOP) bending vibrations distinguish 1,2,5-substitution (Target) from 1,2,4-substitution (Isomer B). |
B. Nuclear Magnetic Resonance (1H NMR)
Goal: The definitive structural fingerprint via Spin-Spin Coupling (
This is the most critical section. You must analyze the splitting patterns of the aromatic protons.
Solvent: DMSO-
1. Differentiating Ring A (The Central Phenol)
-
Target (2-Cyano-5-substituted):
-
Protons are at positions 3, 4, and 6.
-
H3 & H4: Vicinal (Ortho) coupling (
Hz). -
H6: Isolated from H4 by the substituent. Shows only weak Meta coupling (
Hz) to H4. -
Pattern: Two doublets (one large
) and one singlet/meta-doublet.
-
-
Isomer B (2-Cyano-4-substituted):
-
Protons are at positions 3, 5, and 6.
-
H5 & H6: Vicinal (Ortho) coupling.
-
H3: Isolated singlet (located between CN and Substituent).
-
Pattern: Distinct singlet (H3) + pair of doublets (H5/H6).
-
2. Differentiating Ring B (The Distal Phenyl)
-
Target (3-hydroxyphenyl):
-
Asymmetric substitution.
-
Pattern: 4 distinct signals (Singlet at C2', Doublet at C4', Triplet at C5', Doublet at C6').
-
-
Isomer A (4-hydroxyphenyl):
-
Symmetric substitution (AA'BB' system).
-
Pattern: Two distinct doublets integrating for 2 protons each (Roofing effect common).
-
Data Summary Table: 1H NMR Shifts (Predicted in DMSO-
| Proton Region | Target Molecule | Isomer A (4-OH-Ph) | Isomer B (4-Subst Ring A) |
| Ring A: H3 | |||
| Ring A: H4 | - | ||
| Ring A: H6 | |||
| Ring B System | Multiplet (4H) | AA'BB' Doublets (4H) | Multiplet (4H) |
Detailed Experimental Protocols
Protocol 1: High-Resolution 1H NMR Analysis
Rationale: Standard 1D NMR is sufficient if resolution is high, but sample concentration must be controlled to prevent intermolecular stacking effects.
-
Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-
(99.9% D).-
Note: Do not use
as the phenolic protons may broaden or exchange, obscuring the ortho-CN H-bonding diagnostic.
-
-
Acquisition:
-
Frequency: 400 MHz minimum (600 MHz preferred).
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to 5.0 seconds . (Crucial: Aromatic protons near CN groups often have long T1 relaxation times; short D1 leads to integration errors).
-
Scans: 64.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve meta-couplings.
Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)
Rationale: If 1D NMR is ambiguous due to overlapping peaks, HMBC proves the connectivity of the biphenyl linkage.
-
Focus: Look for the correlation between the Quaternary Carbon at C5 (Ring A) and the protons of Ring B .
-
Target Interpretation:
-
The carbon at C5 (attached to Ring B) will show 3-bond correlations (
) to H2' and H6' of the distal ring. -
If the substituent were at C4 (Isomer B), the quaternary carbon would correlate to the symmetric AA'BB' protons if Isomer A, or the specific H2'/H6' of Isomer B.
-
-
Critical Check: Verify the correlation of the Cyano Carbon (
, ~116 ppm) .-
In the Target, the CN carbon correlates strongly (
) with H4 and H6 . -
In Isomer B (4-subst), the CN carbon correlates strongly with H6 and the isolated H3 .
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HMBC and NOE protocols).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction of biphenyls).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for IR frequencies of nitrile-phenol interactions).
Sources
Assessing the reproducibility of biological assays involving 2-Cyano-5-(3-hydroxyphenyl)phenol
Technical Guide: Assessing the Reproducibility of Biological Assays Involving 2-Cyano-5-(3-hydroxyphenyl)phenol (CHP)
Executive Summary: The Structural Paradox of CHP
In the landscape of lead optimization, This compound (henceforth CHP) represents a classic "high-value, high-risk" scaffold. Structurally, it combines a bi-aryl core (privileged structure in kinase and dehydrogenase inhibition) with an ortho-cyanophenol motif.
While this configuration offers potent H-bond donor/acceptor capabilities for target engagement (e.g., Ser/Thr residues in active sites), it introduces significant assay reproducibility challenges. The electron-withdrawing cyano group significantly lowers the pKa of the phenolic hydroxyl, making the molecule highly sensitive to buffer pH, while the bi-aryl system drives aggregation in aqueous media.
This guide provides a rigorous, data-driven framework to distinguish bona fide biological activity from assay artifacts when working with CHP, comparing its performance against standard phenolic benchmarks like Resveratrol (high variability) and 4-Biphenylcarbonitrile (stable control).
Chemical Causality: Why Reproducibility Fails
To master the assay, one must understand the molecule. The reproducibility issues with CHP stem from three specific physicochemical mechanisms:
-
pKa-Driven Fluorescence Shifts: The ortho-cyano group exerts a strong inductive effect (-I), shifting the phenol pKa from ~10 (standard phenol) to ~7.0–7.5. Consequently, in physiological buffers (pH 7.4), CHP exists as a dynamic mixture of protonated and deprotonated species. The phenolate anion is often electron-rich and prone to oxidation or fluorescence quenching.
-
Colloidal Aggregation: Like many planar bi-aryls, CHP is prone to forming promiscuous colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes, leading to false-positive inhibition (the "PAINS" phenomenon).
-
Redox Cycling: The 3-hydroxyphenyl moiety (resorcinol-like) is susceptible to auto-oxidation, generating radical species that can covalently modify protein thiols.
Comparative Performance Analysis
The following table contrasts CHP with common alternatives used in similar assay classes (e.g., dehydrogenase inhibition or protein-protein interaction).
Table 1: Physicochemical & Assay Performance Matrix
| Feature | CHP (Product) | Resveratrol (Alternative 1) | 4-Biphenylcarbonitrile (Alternative 2) |
| Primary Utility | Potent Bi-aryl Scaffold / H-bond Donor | Natural Product Reference / Antioxidant | Negative Control / Hydrophobic Core |
| Aqueous Solubility | Moderate (pH dependent) | Low (< 50 µM) | Very Low (Requires carrier) |
| pKa Sensitivity | High (Critical at pH 7.4) | Moderate | None (Non-ionizable) |
| Redox Potential | Moderate (Phenolate oxidation) | High (Rapid oxidation) | Stable |
| Fluorescence | pH-dependent (Blue/Green) | Weak / UV-only | Minimal |
| Aggregator Risk | High (>10 µM) | High (>20 µM) | High (Precipitation) |
| Reproducibility Score | 6/10 (Requires strict protocol) | 4/10 (Highly variable) | 9/10 (Stable but inactive) |
Validation Protocols
To ensure data integrity, the following self-validating workflows must be integrated into your screening cascade.
Protocol A: The "Detergent Sensitivity" Test (Aggregation Check)
Rationale: Promiscuous aggregates are disrupted by non-ionic detergents. If IC50 shifts significantly with detergent, activity is likely artifactual.
Materials:
-
Assay Buffer (e.g., PBS or HEPES pH 7.4)
-
Triton X-100 (freshly prepared 0.1% stock)
-
CHP Stock (10 mM in DMSO)
-
Target Enzyme
Methodology:
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Standard): Buffer + Enzyme + Substrate + CHP (Dose Response).
-
Plate B (Detergent): Buffer + 0.01% Triton X-100 + Enzyme + Substrate + CHP (Dose Response).
-
-
Incubation: Incubate both plates for 30 minutes at RT.
-
Readout: Measure enzymatic activity.
-
Analysis: Calculate IC50 for both conditions.
-
Pass Criteria: IC50(Plate A) ≈ IC50(Plate B) (Shift < 2-fold).
-
Fail Criteria: IC50(Plate B) >> IC50(Plate A) (Loss of potency with detergent indicates aggregation).
-
Protocol B: The "Redox-Cycling" Validation (H2O2 Production)
Rationale: Phenolic compounds can generate H2O2 in buffer, inhibiting cysteine-dependent enzymes.
Materials:
-
Horseradish Peroxidase (HRP)
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Catalase (Control)
Methodology:
-
Mix: Combine CHP (100 µM) with HRP (1 U/mL) and Amplex Red (50 µM) in buffer.
-
Control: Run a parallel well adding Catalase (100 U/mL).
-
Kinetics: Monitor fluorescence (Ex/Em 530/590 nm) for 60 minutes.
-
Interpretation:
-
Linear increase in fluorescence = CHP is generating H2O2 (Redox artifact).
-
Signal quenched by Catalase = Confirms H2O2 mechanism.
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating CHP "hits" in high-throughput screening.
Figure 1: Critical Decision Tree for assessing CHP bioactivity. This workflow filters out common phenolic artifacts (aggregation, redox cycling) before lead optimization.
Mechanistic Pathway: The pH-Dependent Interference
CHP's reproducibility is uniquely tied to buffer pH due to the ortho-cyano effect. The diagram below details this mechanism.
Figure 2: The pH-Redox Axis. At pH > 7.0, the CHP phenolate species dominates, increasing the risk of oxidation and covalent modification artifacts.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Habig, M., et al. (2021). Efficient Elimination of Non-Stoichiometric Enzyme Inhibitors from HTS Hit Lists. SLAS Discovery. [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Cyano-5-(3-hydroxyphenyl)phenol
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary: The "Double-Hazard" Protocol
2-Cyano-5-(3-hydroxyphenyl)phenol represents a compound class (cyano-biphenyl-diols) often utilized in the synthesis of Hypoxia-Inducible Factor (HIF-2
-
Chemical Corrosivity & Permeability: As a substituted phenol, it possesses the ability to rapidly penetrate the stratum corneum, causing chemical burns and systemic toxicity (uncoupling of oxidative phosphorylation).
-
Pharmacological Potency: As a likely drug intermediate, it must be treated as a Category 3/4 High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise.
Immediate Action Required:
-
Do NOT handle on an open bench.
-
Do NOT rely on water alone for skin decontamination; PEG 300/400 is mandatory.[1]
-
Do NOT use standard latex or single-layer nitrile gloves for prolonged handling.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where the failure of one layer does not result in exposure.
Tier 1: Routine Handling (Solids Weighing & Stock Solution Prep)
Context: Handling dry powder in a Powder Containment Balance Enclosure (PCBE) or Isolator.
| Protective Layer | Specification | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 only if working inside a certified Class II Biosafety Cabinet/Isolator. | Solid particulates of cyanophenols are highly electrostatic. Inhalation leads to rapid systemic absorption via the alveoli, bypassing first-pass metabolism. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: 4 mil Nitrile (Bright color e.g., Orange).2. Outer: Extended cuff 5-8 mil Nitrile or Neoprene (Dark color). | Visual Breach Detection: The color contrast allows immediate detection of tears. Phenols permeate nitrile; double layering increases breakthrough time from <15 mins to >60 mins. |
| Dermal (Body) | Tyvek® 400 (or equivalent) lab coat with elastic wrists, closed front. | Prevents migration of toxic dust onto street clothes. Cotton lab coats are essentially "wicks" for phenolic solutions and must be avoided. |
| Ocular | Chemical Goggles (Indirect Vent) + Face Shield. | Standard safety glasses are insufficient. Phenolic compounds cause irreversible corneal opacity upon contact. |
Tier 2: High-Risk Operations (Spill Cleanup & Equipment Maintenance)
Context: Handling spills >100 mg or cleaning contaminated containment devices.
-
Suit: Tychem® 2000 (Yellow) or equivalent chemical-resistant coverall.
-
Gloves: Silver Shield / 4H® (Laminate) liners under outer Nitrile gloves.
-
Why: Laminate gloves provide >4 hours breakthrough time for phenols/nitriles, whereas nitrile rubber can degrade rapidly under direct liquid saturation.
-
Part 2: Operational Protocols
Workflow 1: Safe Weighing & Solubilization
Objective: Transform the hazardous solid into a solution without generating airborne dust.
-
Pre-Operational Check:
-
Verify Magnehelic gauge on the fume hood/enclosure reads between 0.3 – 0.6 inches w.g.
-
Place a PEG 400 Decontamination Kit (See Part 3) within arm's reach.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
-
The "Static-Free" Weighing Method:
-
Problem: Cyano-phenols are often "fluffy" and static-prone.
-
Solution: Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat before touching the powder. This prevents "jumping" of particles.
-
-
Solubilization (The Critical Step):
-
Doffing Sequence (The "Dirty to Clean" Loop):
-
Wipe outer gloves with 70% Ethanol.
-
Remove outer gloves inside the hood; discard into solid toxic waste.
-
Remove inner gloves at the threshold of the lab; discard.
-
Wash hands with soap and water for 60 seconds immediately.
-
Visualization: Safe Handling Logic Flow
Figure 1: Operational workflow ensuring containment of the HPAPI solid from weighing to disposal.
Part 3: Emergency Response & Decontamination
The "Water Trap" Fallacy: Standard safety showers are insufficient for initial phenol decontamination. Phenols have low water solubility and high lipophilicity, meaning water can "seal" the chemical into the skin or spread it over a larger surface area without removing it.
Protocol: The PEG-400 Intervention
-
Immediate Action: If skin contact occurs, DO NOT rinse with water immediately.
-
Swab: Apply Polyethylene Glycol 300 or 400 (PEG) liberally to the affected area using a gauze pad.
-
Cycle: Wipe off and re-apply PEG for 15 minutes or until the "whitening" of the skin (blanching) fades.
-
Rinse: Only after PEG treatment, flush with copious water for 15 minutes.
Spill Management Decision Tree
Figure 2: Decision matrix for spill remediation, prioritizing dust suppression for solids and containment for liquids.
Part 4: Disposal & Deactivation
Chemical Compatibility: The cyano group (-CN) requires that this waste NOT be mixed with strong acids (e.g., HCl, H2SO4), as this can liberate Hydrogen Cyanide (HCN) gas.
-
Solid Waste:
-
Collect in a dedicated container labeled "Toxic Solid - Phenolic/Nitrile."
-
Double-bag all contaminated gloves and weigh boats.
-
-
Liquid Waste:
-
Segregate into "Organic Waste - Toxic."
-
Ensure the pH of the waste container remains Neutral to Basic (pH > 7) to prevent HCN formation. Adding a small amount of 1N NaOH to the waste container is a proactive safety measure.
-
References
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling Guidelines. OSHA Occupational Chemical Database. Available at: [Link]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for bi-aryl phenol permeability).
-
SafeWork Australia. Guide for Handling High Potency Active Pharmaceutical Ingredients (HPAPI). Available at: [Link]
- Thermo Fisher Scientific.Safety Data Sheet: 3-Hydroxy-4'-cyanobiphenyl (Analogous Structure). (Used for SAR-based hazard assessment).
-
University of California, Berkeley (EH&S). Phenol First Aid and Spill Response: The PEG 400 Protocol. Available at: [Link]
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. carlroth.com [carlroth.com]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Enhancing Safety and Efficiency in HPAPI Manufacturing: Best Practices and Trends - SEQENS [seqens.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmtech.com [pharmtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
